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  • Product: methyl N-(azetidin-3-yl)carbamate hydrochloride
  • CAS: 1803610-94-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl N-(azetidin-3-yl)carbamate Hydrochloride

This technical guide details the chemical properties, synthesis, and applications of methyl N-(azetidin-3-yl)carbamate hydrochloride , a specialized heterocyclic building block used in modern medicinal chemistry.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of methyl N-(azetidin-3-yl)carbamate hydrochloride , a specialized heterocyclic building block used in modern medicinal chemistry.[1][2][3][4]

[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Methyl N-(azetidin-3-yl)carbamate hydrochloride is a bifunctional azetidine derivative.[1][2][3][4] It features a rigid four-membered azetidine ring—providing a defined vector for substituent display—and a methyl carbamate moiety that serves as either a stable functional group or a protected amine precursor.[1][2][3][4]

Core Data Table[1][2][3][4]
PropertySpecification
IUPAC Name Methyl N-(azetidin-3-yl)carbamate hydrochloride
Common Name Methyl azetidin-3-ylcarbamate HCl
CAS Number 1803610-94-7 (HCl salt); 1263281-31-7 (Free base)
Molecular Formula C₅H₁₀N₂O₂[1][2][3][4][5][6] · HCl
Molecular Weight 166.61 g/mol
Physical State White to off-white crystalline powder
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes, Ether
pKa (Predicted) ~10.5 (Azetidine NH), ~-1.0 (Carbamate NH)
Hygroscopicity Moderate to High (Typical of secondary amine HCl salts)
Structural Analysis

The molecule consists of a strained azetidine ring.[1][2][3][4] The high ring strain (~26 kcal/mol) influences its reactivity, making the ring nitrogen nucleophilic but also susceptible to ring-opening under harsh forcing conditions (though generally stable under standard coupling protocols).[1][3][4] The carbamate group at the 3-position is orthogonal to the ring nitrogen, allowing for selective functionalization.[1][2][3][4]

Synthetic Methodology

The synthesis of methyl N-(azetidin-3-yl)carbamate hydrochloride typically follows a "Protection-Derivatization-Deprotection" strategy to ensure regioselectivity.[1][2][3][4] The most robust route utilizes 1-Boc-3-aminoazetidine as the starting material to prevent polymerization of the strained ring.[1][2][3][4]

Protocol: Selective Carbamoylation & Deprotection[1][2][3][4]

Step 1: Carbamate Formation

  • Dissolution: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv) in anhydrous DCM at 0°C.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 equiv) to scavenge HCl generated in the next step.[1][2][3][4]

  • Acylation: Dropwise add Methyl Chloroformate (1.1 equiv).[1][2][3][4] The exocyclic amine reacts preferentially.[1][2][3][4]

  • Workup: Quench with water, extract with DCM, and dry over Na₂SO₄. The intermediate is tert-butyl 3-((methoxycarbonyl)amino)azetidine-1-carboxylate.[1][2][3][4]

Step 2: Boc-Deprotection (Salt Formation) [1][3][4]

  • Acidolysis: Dissolve the intermediate in 1,4-Dioxane or Methanol.

  • Cleavage: Add 4M HCl in Dioxane (5-10 equiv) at room temperature. Monitor CO₂ evolution (isobutylene byproduct).[1][2][3][4]

  • Isolation: The product precipitates as the hydrochloride salt.[1][2][3][4] Filter and wash with diethyl ether to remove organic impurities.[1][2][3][4]

Reaction Workflow Diagram

SynthesisPath Start 1-Boc-3-aminoazetidine Inter Intermediate: 1-Boc-3-(methoxycarbonylamino)azetidine Start->Inter Methyl Chloroformate TEA, DCM, 0°C Prod Target: Methyl N-(azetidin-3-yl)carbamate HCl Inter->Prod 4M HCl / Dioxane -Boc Removal

Figure 1: Synthetic route for the selective production of the target HCl salt from commercial precursors.

Spectroscopic Characterization (Expected)

Researchers validating this compound should look for the following diagnostic signals. Note that in DMSO-d₆, the ammonium protons are often visible.[1][2][3][4]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0–9.5 ppm (br s, 2H): Azetidinium NH₂⁺ protons (Exchangeable).[1][3][4]

    • δ 7.8 ppm (d, 1H): Carbamate NH (Coupled to CH).[1][4]

    • δ 4.2–4.4 ppm (m, 1H): Methine CH at the 3-position.[1][3][4]

    • δ 3.8–4.1 ppm (m, 4H): Azetidine ring CH₂ protons (Often appear as multiplets due to ring puckering).[1][2][3][4]

    • δ 3.55 ppm (s, 3H): Methoxy methyl group (-OCH₃).[1][3][4]

  • ¹³C NMR:

    • Carbonyl: ~156 ppm (Carbamate C=O).[1][2][3][4]

    • Methoxy: ~52 ppm.[1][2][3][4]

    • Ring CH: ~42 ppm.[1][3][4]

    • Ring CH₂: ~50 ppm.[1][2][3][4]

Applications in Drug Discovery[1][2][3][4][10]

This compound serves as a critical sp³-rich scaffold .[1][3][4] In the context of "Escape from Flatland" in medicinal chemistry, replacing phenyl rings or flexible alkyl chains with azetidines can improve physicochemical properties.[1][2][3][4]

Mechanistic Utility[1][2][3][4][10]
  • Conformational Restriction: The azetidine ring locks the vector of the attached carbamate, reducing the entropic penalty upon binding to a protein target.[1][2][3][4]

  • Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated heterocycles like piperidine, which are prone to oxidative metabolism.[1][2][3][4]

  • Solubility Enhancement: The basic nitrogen (pKa ~10.[1][2][3][4]5) ensures the molecule is protonated at physiological pH, improving aqueous solubility of the final drug candidate.[1][2][3][4]

Functionalization Logic

The free azetidine nitrogen is a versatile handle for diversification via:

  • S_NAr Reactions: Coupling with halogenated heterocycles (e.g., chloropyrimidines).[1][2][3][4]

  • Reductive Amination: Reaction with aldehydes/ketones.[1][3][4]

  • Amide Coupling: Reaction with carboxylic acids to extend the scaffold.[1][2][3][4]

Reactivity Core Methyl N-(azetidin-3-yl)carbamate HCl (Nucleophilic Ring NH) SNAr S_NAr Coupling (e.g., 2-chloropyrimidine) Core->SNAr RedAm Reductive Amination (Aldehydes + NaBH(OAc)3) Core->RedAm Amide Peptide Coupling (R-COOH + HATU) Core->Amide Prod1 Heteroaryl-Azetidine SNAr->Prod1 Prod2 N-Alkyl Azetidine RedAm->Prod2 Prod3 Azetidine Amide Amide->Prod3

Figure 2: Divergent synthesis pathways utilizing the free azetidine nitrogen.[1][2][3][4]

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.[1][2][3][4]

  • Stability: The methyl carbamate is stable under acidic conditions (used during Boc-deprotection) but will hydrolyze under strong basic conditions (e.g., NaOH, reflux) to the free amine.[1][2][3][4]

  • Safety (GHS Classifications):

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

    • Protocol: Always handle in a fume hood wearing nitrile gloves and safety glasses.[1][3][4]

References

  • PubChem. (n.d.).[1][2][3][4] Compound Summary: tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.[1][2][3][4][7][8] National Library of Medicine.[1][2][3][4] Retrieved February 3, 2026, from [Link][1][3][4]

Sources

Exploratory

An In-Depth Technical Guide to Methyl N-(azetidin-3-yl)carbamate Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl N-(azetidin-3-yl)carbamate hydrochloride is a versatile building block in medicinal chemistry, incorporating the sought-after azetidine moti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(azetidin-3-yl)carbamate hydrochloride is a versatile building block in medicinal chemistry, incorporating the sought-after azetidine motif. This four-membered saturated heterocycle is increasingly utilized in drug discovery to enhance physicochemical and pharmacokinetic properties such as metabolic stability and solubility. This guide provides a comprehensive overview of the structure, properties, and potential synthetic routes for this compound, alongside a discussion of its applications as a key intermediate in the development of novel therapeutics. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and general principles of azetidine chemistry to provide a valuable resource for researchers.

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing lead compounds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its unique structural and chemical characteristics, including a high degree of sp³ character and inherent ring strain, can confer advantageous properties to bioactive molecules.[1] Azetidine-containing compounds often exhibit improved metabolic stability, enhanced solubility, and favorable conformational rigidity, which can lead to higher binding affinity and selectivity for their biological targets.[2]

Methyl N-(azetidin-3-yl)carbamate hydrochloride serves as a valuable synthon for introducing the 3-aminoazetidine core, functionalized with a methyl carbamate group. This particular arrangement offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries aimed at a wide array of therapeutic targets.

Molecular Structure and Physicochemical Properties

The fundamental structure of methyl N-(azetidin-3-yl)carbamate hydrochloride is characterized by a central azetidine ring substituted at the 3-position with a methyl carbamate group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Synthetic_Pathway start N-Boc-3-aminoazetidine intermediate1 N-Boc-methyl N-(azetidin-3-yl)carbamate start->intermediate1 Methyl chloroformate, Base (e.g., Triethylamine) product Methyl N-(azetidin-3-yl)carbamate hydrochloride intermediate1->product HCl in organic solvent (e.g., Dioxane or Ether)

Caption: A plausible synthetic route to methyl N-(azetidin-3-yl)carbamate hydrochloride.

Step-by-Step Methodological Considerations:

  • Carbamoylation of N-Boc-3-aminoazetidine:

    • N-Boc-3-aminoazetidine would be dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • A non-nucleophilic base, typically triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the HCl that will be generated.

    • The solution is cooled in an ice bath to manage the exothermicity of the reaction.

    • Methyl chloroformate is added dropwise to the cooled solution.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up would involve washing with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials, followed by drying of the organic layer and evaporation of the solvent.

  • Boc Deprotection:

    • The resulting N-Boc-methyl N-(azetidin-3-yl)carbamate is dissolved in an organic solvent like 1,4-dioxane, diethyl ether, or methanol.

    • A solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane) is added.

    • The reaction mixture is stirred at room temperature. The deprotection is usually rapid, and the hydrochloride salt of the product often precipitates out of the solution.

    • The solid product can be collected by filtration, washed with a cold solvent (like diethyl ether) to remove any non-polar impurities, and dried under vacuum.

Characterization:

The structural confirmation of methyl N-(azetidin-3-yl)carbamate hydrochloride would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methyl group of the carbamate, and the N-H proton. The azetidine protons would likely appear as multiplets in the aliphatic region. The methyl group would be a singlet, and the N-H proton signal's chemical shift would be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the azetidine ring, the carbonyl carbon of the carbamate, and the methyl carbon. The chemical shifts would be indicative of their electronic environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine hydrochloride and the carbamate, the C=O stretching of the carbamate group (typically around 1700 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which should correspond to the calculated mass of the free base (C₅H₁₀N₂O₂).

Reactivity and Applications in Medicinal Chemistry

Methyl N-(azetidin-3-yl)carbamate hydrochloride is a bifunctional molecule, with the secondary amine of the azetidine ring being the primary site of reactivity. The carbamate functionality is generally stable under many synthetic conditions but can be cleaved under harsh acidic or basic conditions.

Typical Reactions:

  • N-Alkylation and N-Arylation: The secondary amine of the azetidine can readily undergo nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides, aryl halides (in the presence of a suitable catalyst, e.g., in a Buchwald-Hartwig amination), and epoxides. This allows for the introduction of diverse substituents at the N-1 position of the azetidine ring.

  • Reductive Amination: The azetidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

  • Amide Coupling: The amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds.

Significance in Drug Discovery:

The 3-aminoazetidine scaffold is a key component in a number of approved drugs and clinical candidates. The ability to easily functionalize the azetidine nitrogen of methyl N-(azetidin-3-yl)carbamate hydrochloride makes it a valuable intermediate for the synthesis of analogues of these compounds. For example, the JAK inhibitor baricitinib contains a 3-(1H-pyrazol-1-yl)azetidine moiety, highlighting the utility of this core structure. [2] The methyl carbamate group can serve as a stable protecting group for the 3-amino functionality or can itself be part of the final pharmacophore, potentially participating in hydrogen bonding interactions with the biological target.

Safety, Handling, and Storage

Safety Precautions:

Based on the safety data for related compounds, methyl N-(azetidin-3-yl)carbamate hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

The compound should be stored in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C to ensure long-term stability. [1]

Conclusion

Methyl N-(azetidin-3-yl)carbamate hydrochloride is a valuable and versatile building block for medicinal chemists. Its structure combines the desirable properties of the azetidine scaffold with a readily functionalizable secondary amine and a stable methyl carbamate group. While specific experimental data for this compound is not widely published, this guide provides a solid foundation for its synthesis, characterization, and application based on established principles of azetidine chemistry and data from closely related analogues. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of intermediates like methyl N-(azetidin-3-yl)carbamate hydrochloride is set to increase.

References

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage Enabled by N-Heterocyclic Carbene (NHC) Catalysis. The Royal Society of Chemistry. [Link]

  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. CORE. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Azetidine hydrochloride. Chem-Impex. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link]

  • Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. PubMed. [Link]

  • Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. MDPI. [Link]

  • Medicine/Food/ Aroma/Chemical Intermediates. Otsuka Chemical Co., Ltd. [Link]

  • Stability of different azetidine esters. ResearchGate. [Link]

  • Intermediates. Purogene Labs. [Link]

  • N-Terminal Selective C H Azidation of Proline-Containing Peptides. Infoscience. [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Shanghai Sunway Pharmaceutical Technology Co., Ltd. [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Azetidine Carbamates

For Researchers, Scientists, and Drug Development Professionals Abstract The unique structural characteristics of the azetidine ring, combined with the versatile reactivity of the carbamate moiety, have positioned azetid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural characteristics of the azetidine ring, combined with the versatile reactivity of the carbamate moiety, have positioned azetidine carbamates as a promising class of compounds in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these molecules. We will delve into their mechanisms of action as potent enzyme inhibitors, their potential as antimicrobial agents, and their emerging roles in the modulation of the central nervous system. This document will further provide detailed experimental protocols and structure-activity relationship insights to facilitate further research and development in this exciting area of drug discovery.

Introduction: The Azetidine Carbamate Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique conformational rigidity and metabolic stability to molecules.[1] This strained ring system can also participate in key binding interactions with biological targets.[2] When coupled with a carbamate group, a known pharmacophore and a surrogate for peptide bonds, the resulting azetidine carbamate scaffold offers a powerful platform for the design of novel therapeutics.[2] Carbamates can act as directing groups, participate in hydrogen bonding, and, importantly, function as covalent inhibitors through the carbamylation of nucleophilic residues in enzyme active sites.[2] This guide will explore the synergistic interplay between the azetidine ring and the carbamate functional group that gives rise to a broad spectrum of biological activities.

Enzyme Inhibition: A Prominent Role for Azetidine Carbamates

Azetidine carbamates have emerged as particularly effective inhibitors of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. Their mechanism of action often involves the irreversible covalent modification of a catalytic serine residue within the enzyme's active site.

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] Inhibition of MAGL leads to an elevation of 2-AG levels, which can in turn modulate a variety of physiological processes, including pain, inflammation, and neuroprotection.[3] Azetidine carbamates have been identified as highly efficient and selective irreversible inhibitors of MAGL.[3][4]

Mechanism of Covalent Inhibition:

The inhibitory activity of azetidine carbamates against MAGL stems from the carbamylation of the catalytic serine residue (Ser122 in human MAGL). The strained azetidine ring and the electronic nature of the carbamate facilitate the nucleophilic attack by the serine hydroxyl group on the carbamate carbonyl. This results in the formation of a stable, covalent carbamyl-enzyme complex, rendering the enzyme inactive. The leaving group from the carbamate is then released.

G cluster_0 MAGL Active Site cluster_1 Azetidine Carbamate Inhibitor cluster_2 Covalent Inhibition Ser122 Ser122-OH His272 His272 Ser122->His272 H-bond TS Tetrahedral Intermediate Ser122->TS Asp240 Asp240 His272->Asp240 H-bond Inhibitor Azetidine-N-C(=O)-OAr Inhibitor->TS Nucleophilic Attack Carbamylated_Enzyme Carbamylated MAGL (Inactive) TS->Carbamylated_Enzyme Leaving_Group ArOH TS->Leaving_Group Release

Covalent Inhibition of MAGL by an Azetidine Carbamate.

Structure-Activity Relationships (SAR):

The potency and selectivity of azetidine carbamate MAGL inhibitors are influenced by the substituents on both the azetidine ring and the carbamate's oxygen atom.[3] X-ray crystal structures of inhibitor-bound MAGL have provided valuable insights for optimizing these interactions.[1][4]

Compound IDAzetidine SubstitutionCarbamate O-SubstituentMAGL IC50 (nM)FAAH IC50 (nM)Selectivity (FAAH/MAGL)
10a UnsubstitutedBenzyl12>10,000>833
Compound 6 3-substitutedAryl ether6>10,000>1667

Data compiled from available research literature.[3][5]

Experimental Protocol: MAGL Activity Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against MAGL.

  • Reagent Preparation:

    • Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage).

    • Prepare serial dilutions of the azetidine carbamate test compounds and a known MAGL inhibitor (positive control) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer (diluted to 1X).

    • Add the test compounds or controls to the appropriate wells.

    • Add a solution containing purified MAGL enzyme to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase per unit time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is another crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of anandamide (AEA).[6] Similar to MAGL, FAAH is a serine hydrolase, and its inhibition can lead to elevated endocannabinoid levels, with potential therapeutic benefits for anxiety, pain, and inflammation. Carbamate-based inhibitors, including those with an azetidine scaffold, have been investigated for their FAAH inhibitory activity.[7]

Structure-Activity Relationships (SAR):

The SAR for FAAH inhibition by carbamates often differs from that of MAGL, allowing for the development of selective inhibitors for either enzyme. The nature of the groups attached to the carbamate nitrogen and oxygen plays a critical role in determining potency and selectivity.[7]

Compound IDN-SubstituentO-SubstituentFAAH IC50 (nM)
URB597 CyclohexylBiphenyl-3-yl4.6
OL-135 VariousVarious206

Data compiled from available research literature.[6]

Antimicrobial Activity of Azetidine Derivatives

The azetidine-2-one (β-lactam) ring is a cornerstone of antibiotic therapy, found in penicillins and cephalosporins. While many studies on the antimicrobial properties of azetidine derivatives focus on these β-lactams, there is growing interest in the potential of other substituted azetidines, including those bearing a carbamate moiety.

Putative Mechanisms of Action:

The antimicrobial activity of non-β-lactam azetidine derivatives is less well-defined but may involve various mechanisms, including:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes.

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan or other cell wall components.

  • Membrane Disruption: Alteration of bacterial cell membrane integrity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[8]

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard.[8]

  • Compound Preparation:

    • Prepare a stock solution of the azetidine carbamate in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in the broth in a 96-well microplate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microplate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation Inoculum->Inoculation Compound_Dilutions Serial Dilutions of Azetidine Carbamate Plate Microplate with Broth Compound_Dilutions->Plate Plate->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Workflow for Antimicrobial Susceptibility Testing.

Azetidine Carbamates in the Central Nervous System (CNS)

The physicochemical properties of azetidine carbamates, including their potential for blood-brain barrier penetration, make them attractive candidates for CNS-targeted therapies. Beyond the modulation of the endocannabinoid system through MAGL and FAAH inhibition, these compounds are being explored for their effects on other CNS targets.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] Its inhibition is a key therapeutic strategy for Alzheimer's disease. Carbamates are a well-established class of AChE inhibitors, and the incorporation of an azetidine ring could offer novel pharmacological profiles.[9]

Mechanism of Action:

Similar to their interaction with other serine hydrolases, carbamates inhibit AChE by carbamylating the catalytic serine residue in the active site, leading to a temporary inactivation of the enzyme and an increase in acetylcholine levels in the synaptic cleft.[10]

Compound ClassExampleAChE IC50 (nM)
CarbamatesRivastigmine~400
Galanthamine~500

Data for general carbamates; specific data for azetidine carbamates as AChE inhibitors is an active area of research.[9]

Neuroprotective Effects

The modulation of endocannabinoid signaling by azetidine carbamate MAGL inhibitors has been linked to neuroprotective effects in preclinical models of neurodegenerative diseases.[11] By increasing the levels of 2-AG, these compounds may help to reduce neuroinflammation and excitotoxicity, and promote neuronal survival.[11] The development of azetidine carbamates with specific CNS targets continues to be a promising avenue for the treatment of a range of neurological disorders.

G cluster_0 Endocannabinoid Signaling cluster_1 Therapeutic Intervention 2AG 2-AG MAGL MAGL 2AG->MAGL Degradation CB1R CB1 Receptor 2AG->CB1R Activates Neuroprotection Neuroprotection CB1R->Neuroprotection Promotes Azetidine_Carbamate Azetidine Carbamate (MAGL Inhibitor) Azetidine_Carbamate->MAGL Inhibits

Sources

Exploratory

The Ascendancy of the Azetidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Abstract From a position of relative obscurity, the azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has risen to become a privileged structure in the landscape of contemporary drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

From a position of relative obscurity, the azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has risen to become a privileged structure in the landscape of contemporary drug discovery.[1] Its increasing prevalence stems from a unique confluence of physicochemical properties imparted by its inherent ring strain and constrained three-dimensional geometry.[2][3] This guide provides an in-depth technical exploration of the azetidine motif, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental properties, survey key synthetic methodologies, analyze its role as a versatile bioisostere, and examine its successful incorporation into clinically approved therapeutics.

Introduction: The Rise of a Strained Scaffold

The azetidine ring, first synthesized in 1888, was long considered a synthetic curiosity due to the challenges posed by its significant ring strain.[1] However, this very strain is the source of its utility in medicinal chemistry. Unlike more flexible acyclic amines or larger, more stable heterocycles like pyrrolidine and piperidine, the azetidine ring offers a structurally rigid framework.[4][5] This rigidity can pre-organize substituents into a conformation favorable for binding to a biological target, potentially leading to a significant increase in binding affinity by minimizing the entropic penalty upon binding.[5]

Furthermore, the incorporation of this sp³-rich scaffold can dramatically improve a molecule's physicochemical properties, leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity—all critical parameters in the optimization of a drug candidate.[1][2][6]

Physicochemical and Structural Properties of the Azetidine Scaffold

The unique properties of the azetidine ring are a direct consequence of its strained four-membered structure.

  • Conformational Rigidity: The ring's high degree of conformational rigidity allows for the precise spatial orientation of substituents, which is invaluable for probing and optimizing interactions with protein binding pockets.[2][7] This contrasts with the greater conformational flexibility of larger rings like pyrrolidine and piperidine.

  • Basicity: Azetidine is a strong base, with a pKa of its conjugate acid around 11.29.[8] This basicity can be modulated by the introduction of substituents, allowing chemists to fine-tune the overall pharmacokinetic behavior of a molecule.[3]

  • Solubility and Lipophilicity: The presence of the nitrogen atom in the azetidine ring often leads to improved aqueous solubility and a lower octanol/water partition coefficient (logP) compared to carbocyclic analogs.[1][9] This is a highly desirable feature in drug design, as poor solubility is a common cause of compound attrition.

  • Metabolic Stability: The azetidine scaffold can enhance the metabolic stability of a drug candidate.[2][7] The strained ring is often less susceptible to enzymatic degradation compared to more flexible aliphatic chains or larger rings.[9]

Table 1: Comparison of Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Molar Mass ( g/mol ) 57.0971.1285.15
Boiling Point (°C) 61-6286-88106
pKa (conjugate acid) ~11.29[8]~11.27~11.12
Calculated logP -0.1[10]0.390.84

Synthetic Strategies for Azetidine Scaffolds

The historical challenge of synthesizing the strained azetidine ring has been overcome by the development of numerous robust and versatile synthetic methods.

Intramolecular Cyclization

The classical and most direct approach to the azetidine core involves the intramolecular cyclization of a γ-amino halide or a precursor with a suitable leaving group.[1][6]

  • Mechanism: This is typically an SN2 reaction where the nitrogen atom acts as a nucleophile, displacing a leaving group on the γ-carbon.

  • Causality of Experimental Choices: The choice of base and solvent is critical to favor the desired cyclization over competing elimination reactions. Non-nucleophilic, sterically hindered bases are often employed to minimize side reactions. The nature of the protecting group on the nitrogen is also crucial for modulating its nucleophilicity and for subsequent deprotection steps.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of imines with alkenes is a powerful method for constructing the azetidine ring, particularly for azetidin-2-ones (β-lactams), which are core components of penicillin and cephalosporin antibiotics.[11][12]

  • Mechanism: This reaction involves the concerted or stepwise formation of two new sigma bonds between the imine and the alkene.

  • Expert Insight: The stereochemical outcome of this reaction is highly dependent on the choice of reactants and catalysts. Chiral auxiliaries or catalysts can be used to induce asymmetry and produce enantiomerically pure azetidines.

Modern Synthetic Advances

Recent years have seen the emergence of innovative methods that offer greater efficiency and functional group tolerance.

  • Palladium-Catalyzed C-H Amination: This method allows for the direct formation of the azetidine ring from an acyclic amine precursor through the activation of a C-H bond.[13]

  • Strain-Release Methodologies: Approaches utilizing highly strained precursors like azabicyclo[1.1.0]butanes allow for modular and efficient construction of diverse azetidine derivatives.[7]

The Azetidine Scaffold as a Versatile Bioisostere

A key role of the azetidine scaffold in medicinal chemistry is its function as a bioisostere, where it replaces another chemical group in a lead compound to improve its properties.[7]

  • Replacement for Larger Rings: Azetidine is often used as a smaller, more constrained homolog of pyrrolidine and piperidine.[7] This substitution can lead to improved ligand efficiency and better penetration of the central nervous system (CNS).[14]

  • Aromatic Ring Bioisostere: The three-dimensional nature of the azetidine ring allows it to serve as a non-planar bioisostere for aromatic rings, increasing the sp³ character of the molecule—a property often associated with higher clinical success rates.

  • t-Butyl and Gem-Dimethyl Replacement: The 3,3-disubstituted azetidine motif can mimic the steric bulk of a t-butyl or gem-dimethyl group while introducing a polar nitrogen atom that can improve solubility and provide a handle for further functionalization.

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement cluster_2 Improved Drug Properties Pyrrolidine/Piperidine Pyrrolidine/Piperidine Azetidine Azetidine Pyrrolidine/Piperidine->Azetidine Aromatic Rings Aromatic Rings Aromatic Rings->Azetidine t-Butyl/gem-dimethyl t-Butyl/gem-dimethyl t-Butyl/gem-dimethyl->Azetidine Increased Potency Increased Potency Azetidine->Increased Potency Enhanced Solubility Enhanced Solubility Azetidine->Enhanced Solubility Improved Metabolic Stability Improved Metabolic Stability Azetidine->Improved Metabolic Stability Reduced Lipophilicity Reduced Lipophilicity Azetidine->Reduced Lipophilicity Better CNS Penetration Better CNS Penetration Azetidine->Better CNS Penetration

Caption: The Azetidine Scaffold as a Versatile Bioisostere.

Case Studies: Azetidine-Containing Drugs

The utility of the azetidine scaffold is underscored by its presence in a number of FDA-approved drugs.[2]

Table 2: Selected FDA-Approved Drugs Containing an Azetidine Scaffold

Drug Name (Brand Name)Therapeutic AreaRole of the Azetidine Moiety
Azelnidipine (Calblock)AntihypertensiveThe azetidine ring is a key component of this calcium channel blocker.[4]
Cobimetinib (Cotellic)OncologyThis MEK1/2 inhibitor for targeted cancer therapy incorporates an azetidine ring.[2][4]
Baricitinib (Olumiant)Rheumatoid ArthritisA Janus kinase (JAK) inhibitor where the azetidine contributes to the overall pharmacophore.[2]
Sarolaner (Simparica)Veterinary MedicineAn ectoparasiticide for dogs, highlighting the scaffold's utility beyond human medicine.[2]
Aztreonam (Azactam)AntibioticA monobactam β-lactam antibiotic effective against Gram-negative bacteria.[15]

The development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) also highlights the potential of azetidine-containing compounds in oncology.[16][17]

Experimental Protocols: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a 1,3-disubstituted azetidine via intramolecular cyclization. This protocol is intended for illustrative purposes and should be adapted based on the specific substrate and desired product.

Synthesis of N-Benzyl-3-phenylazetidine

G Start Starting Materials: - 2-Phenyl-1,3-propanediol - Benzylamine Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate1 Intermediate: 2-Phenylpropane-1,3-diyl dimesylate Step1->Intermediate1 Step2 Step 2: Cyclization (Acetonitrile, Reflux) Intermediate1->Step2 Product Final Product: N-Benzyl-3-phenylazetidine Step2->Product Purification Purification: (Column Chromatography) Product->Purification

Caption: General Synthetic Workflow for a 1,3-Disubstituted Azetidine.

Step-by-Step Methodology:

  • Mesylation of the Diol: To a solution of 2-phenyl-1,3-propanediol in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N). Methanesulfonyl chloride (MsCl) is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

    • Expert Insight: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the mesyl chloride. The reaction is run at 0 °C initially to control the exothermic reaction.

  • Work-up and Isolation of the Dimesylate: The reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.

  • Cyclization with Benzylamine: The crude dimesylate is dissolved in acetonitrile, and benzylamine is added. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).

    • Causality: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. Heating provides the necessary activation energy for the cyclization to occur.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Self-Validation: The characterization data are essential to validate that the desired product has been formed and is of sufficient purity for any subsequent biological testing.

Future Perspectives and Conclusion

The azetidine scaffold is poised to become an even more integral component of the medicinal chemist's toolkit. Advances in synthetic chemistry will continue to provide access to a wider array of substituted and functionalized azetidines.[3] The unique properties of this strained heterocycle will undoubtedly lead to its incorporation into new generations of therapeutics targeting a broad range of diseases, from cancer and infectious diseases to CNS disorders.[2][14] The ability of the azetidine ring to confer favorable physicochemical properties while providing a rigid scaffold for optimal target engagement ensures its continued ascendancy in the field of drug discovery.

References

  • BenchChem. (2025). 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Future Medicinal Chemistry. (n.d.). Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Enamine. (n.d.). Azetidines.
  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Future Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Organic & Biomolecular Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • Organic Letters. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.
  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • The Journal of Organic Chemistry. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Wikipedia. (n.d.). Azetidine.
  • National Institutes of Health. (n.d.). Azetidine. PubChem.

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Foundational

Technical Guide: Solubility Profile & Handling of Methyl N-(azetidin-3-yl)carbamate Hydrochloride

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for methyl N-(azetidin-3-yl)carbamate hydrochloride . [1][2][3][4] Executive Summary Methyl N-(azetidin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for methyl N-(azetidin-3-yl)carbamate hydrochloride .

[1][2][3][4]

Executive Summary

Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7) is a critical bifunctional building block containing a strained azetidine ring and a carbamate moiety.[1][2][3][4] As a hydrochloride salt, its solubility behavior is dominated by ionic lattice energy, rendering it highly soluble in high-dielectric protic solvents while exhibiting negligible solubility in non-polar media.[1][3]

This guide provides a structural analysis of its solubility, a validated protocol for solubility determination, and strategic solvent recommendations for synthesis and purification.[1][3][4]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The compound consists of a polar, ionic azetidinium core and a moderately polar methyl carbamate tail.[1][3][4]

  • Ionic Head (Azetidinium HCl): Drives high affinity for water and methanol.[1][2][3][4] The chloride counterion creates a strong crystal lattice that requires high-dielectric solvents to dissociate.[1][2][3][4]

  • Carbamate Tail: Provides limited lipophilicity, allowing for partial solubility in chlorinated solvents (e.g., Dichloromethane) only if the lattice energy is overcome or if the salt is "broken" to the free base.[1][3][4]

  • Ring Strain: The 4-membered azetidine ring is kinetically stable but thermodynamically strained (~26 kcal/mol).[1][2][3][4] Solvents that promote nucleophilic attack (e.g., strong nucleophiles in high heat) should be avoided to prevent ring-opening polymerization.[1][3][4]

Predicted Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) for secondary amine salts, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Protic Polar Water, Methanol, EthanolHigh (>50 mg/mL) Strong H-bonding and high dielectric constant dissociate the HCl salt pair.[1][2][3][4]
Aprotic Polar DMSO, DMF, DMAcHigh (>100 mg/mL) High dipole moment solvates the cation effectively; useful for SnAr reactions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Poor solvation of the chloride anion.[1][2] Solubility may increase with small amounts of MeOH (co-solvent effect).[1][3][4]
Ethers/Esters THF, Ethyl Acetate, MTBEVery Low (<1 mg/mL) Insufficient polarity to break the ionic lattice.[1][2] Ideal as antisolvents for crystallization.[1][3][4]
Hydrocarbons Hexanes, Toluene, HeptaneInsoluble Complete lack of polar interactions.[1][2]

Experimental Protocol: Solubility Determination

Standardized Workflow for Process Validation

Do not rely on visual estimation alone.[1][3][4] The following gravimetric protocol ensures data integrity for process scaling.

Materials
  • Analyte: Methyl N-(azetidin-3-yl)carbamate HCl (dried >24h under vacuum).

  • Solvents: HPLC Grade (Water content <0.05%).

  • Equipment: Thermomixer, 0.22 µm PTFE filters, Analytical Balance.[1][3][4]

Step-by-Step Methodology
  • Supersaturation: Add 100 mg of the compound to 1.0 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (or 50°C for hot solubility data).

  • Filtration: Filter the suspension through a 0.22 µm syringe filter (pre-warmed if testing hot solubility).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[1][3][4]

    • Method B (HPLC - Preferred): Dilute filtrate 100x in Mobile Phase A and quantify against a standard curve.

Workflow Visualization

The following diagram outlines the decision logic for solvent screening and salt-breaking during purification.

SolubilityWorkflow Start Start: Crude Reaction Mixture CheckSolubility Screen Solubility (MeOH, DCM, Water) Start->CheckSolubility Decision Is Product Soluble? CheckSolubility->Decision Dissolve Fully Dissolved (Homogeneous) Decision->Dissolve Yes (Protic/DMSO) Suspension Suspension/Insoluble Decision->Suspension No (Non-polar/Ether) Purification Recrystallization Strategy: Add Antisolvent (EtOAc/MTBE) Dissolve->Purification SaltBreak Salt Break Strategy: Add NaHCO3 (aq) -> Extract into DCM Suspension->SaltBreak FreeBase Isolate Free Base (Oil/Low Melt Solid) SaltBreak->FreeBase ReSalt Re-form HCl Salt in Et2O/Dioxane FreeBase->ReSalt

Figure 1: Decision matrix for handling Azetidine HCl salts based on solubility outcomes.

Strategic Solvent Selection for Synthesis

Reaction Solvents[1][2][3][4][6]
  • Coupling Reactions (Amide bond formation): Use DMF or DMAc .[1][2][3][4] The high solubility of the HCl salt in these solvents ensures the amine is accessible (once neutralized with a base like DIPEA) without precipitation issues.[1][3][4]

  • Hydrogenation (Deprotection): Use Methanol or Ethanol .[1][2][3][4] If the starting material is Cbz-protected, the resulting HCl salt will remain in solution, allowing for easy filtration of the Pd/C catalyst.[1][3]

Purification Solvents (Recrystallization)

Recrystallization is the most effective purification method for this salt.[1][3][4]

  • Primary Solvent: Methanol (dissolves the salt).[1][2][3][4]

  • Antisolvent: Diethyl Ether or MTBE (precipitates the salt).[1][2][3][4]

  • Protocol: Dissolve the crude solid in minimum hot Methanol (40°C). Slowly add MTBE until turbidity persists.[1][3][4] Cool to 0°C to maximize yield.

Salt Breaking & Extraction

If the HCl salt is too polar to extract from aqueous byproducts:

  • Dissolve in minimal Water .[1][2][3][4]

  • Basify with Saturated NaHCO₃ (pH ~9-10). Note: Avoid strong bases like NaOH to prevent hydrolysis of the carbamate.[1][2]

  • Extract immediately with DCM/Isopropanol (3:1 ratio) . The isopropanol helps extract the polar free base azetidine into the organic layer.[1][3][4]

Handling & Stability

  • Hygroscopicity: Azetidine salts are often hygroscopic.[1][2][3][4] Exposure to ambient moisture can lead to the formation of a sticky gum (deliquescence).[1][3][4]

    • Recommendation: Store under Nitrogen/Argon in a desiccator.[1][3][4]

  • Thermal Stability: While the HCl salt is stable, the free base is prone to dimerization or polymerization upon heating.[1][3][4] Always store the free base at -20°C if isolated.[1][2][3][4]

  • Safety: Azetidines are potential alkylating agents.[1][2][3][4] Handle with gloves and in a fume hood.[3][4]

References

  • ChemicalBook. (2025).[1][2][3][4] Methyl N-(azetidin-3-yl)carbamate hydrochloride Properties & CAS Data. Retrieved from [1][2][3][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: tert-butyl N-(azetidin-3-yl)carbamate hydrochloride (Structural Analog).[1][2][3][4][5] National Library of Medicine.[1][3][4] Retrieved from [1][2][3][4]

  • CymitQuimica. (2025).[1][2][3][4] Azetidine Hydrochloride Handling and Properties.[1][3][4][6] Retrieved from [1][2][3][4]

  • Organic Chemistry Portal. (2021). Synthesis and Reactivity of Azetidines.[1][3][4][7][8][9] Retrieved from [1][2][3][4]

  • Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet: Methyl N-(azetidin-3-yl)carbamate hydrochloride.[1][2][3][4] Retrieved from [1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategies for N-Alkylation of Methyl N-(azetidin-3-yl)carbamate Hydrochloride

Abstract: This document provides a detailed guide for the N-alkylation of methyl N-(azetidin-3-yl)carbamate hydrochloride, a key intermediate in the synthesis of diverse molecular scaffolds for drug discovery. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the N-alkylation of methyl N-(azetidin-3-yl)carbamate hydrochloride, a key intermediate in the synthesis of diverse molecular scaffolds for drug discovery. We present two robust and field-proven protocols: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The causality behind experimental choices, step-by-step methodologies, and troubleshooting advice are provided to ensure successful implementation by researchers in synthetic and medicinal chemistry.

Introduction and Scientific Context

N-substituted azetidines are privileged structural motifs in modern medicinal chemistry. The strained four-membered ring imparts unique conformational constraints and physicochemical properties, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Methyl N-(azetidin-3-yl)carbamate serves as a versatile building block, with the carbamate group acting as a stable protecting group for the 3-amino moiety while the secondary amine of the azetidine ring is available for functionalization.

The primary challenge in the alkylation of the title compound lies in its formulation as a hydrochloride salt. The protonated azetidine nitrogen is non-nucleophilic and requires careful in-situ neutralization to unmask its reactivity. This guide details two distinct and complementary strategies to achieve this transformation efficiently.

  • Direct N-Alkylation: A classic SN2 approach involving the reaction of the free-based azetidine with an electrophilic alkylating agent (e.g., an alkyl halide).

  • Reductive Amination: A powerful and controlled method for introducing alkyl groups by forming an intermediate iminium ion with an aldehyde or ketone, which is then reduced in situ.[1]

The choice between these methods depends on the desired alkyl substituent, the availability of starting materials, and the desired level of control over the reaction.

Core Principle: Unmasking Nucleophilicity

The foundational step for any N-alkylation of an amine salt is the liberation of the free amine. The hydrochloride salt of methyl N-(azetidin-3-yl)carbamate exists in a protonated state, rendering the azetidine nitrogen electrophilic rather than nucleophilic. The addition of a suitable base is therefore mandatory to deprotonate the ammonium salt and generate the reactive free base.

Caption: Deprotonation of the hydrochloride salt to form the nucleophilic free amine.

A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critically important for the direct alkylation protocol to prevent the base itself from competing with the azetidine in reacting with the alkylating agent.[2]

Protocol I: Direct N-Alkylation

This method is ideal for introducing primary and secondary alkyl groups using corresponding halides or other suitable electrophiles. The carbamate group enhances the acidity of the azetidine N-H proton, facilitating its deprotonation under basic conditions.[3]

Caption: Workflow for the direct N-alkylation protocol.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
Methyl N-(azetidin-3-yl)carbamate hydrochlorideStarting MaterialCommercially available
Alkylating Agent (e.g., Benzyl bromide, Ethyl iodide)Source of the alkyl groupSigma-Aldrich
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)Non-nucleophilic baseSigma-Aldrich
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Anhydrous polar aprotic solventFisher Scientific
Dichloromethane (DCM)Extraction solventVWR
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching/Washing agentLabChem
BrineWashing agentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentSigma-Aldrich
Silica GelStationary phase for chromatographySorbent Technologies
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl N-(azetidin-3-yl)carbamate hydrochloride (1.0 eq).

  • Solvation and Basification: Add anhydrous DMF (or MeCN) to dissolve the starting material (approx. 0.1 M concentration). Add a non-nucleophilic base such as DIPEA (1.5 - 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the free base.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the alkylating agent (1.1 - 1.2 eq) dropwise via syringe.

    • Causality Note: The reaction is cooled to control the initial exotherm of the SN2 reaction, minimizing potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol II: Reductive Amination

This protocol is exceptionally useful for synthesizing secondary and tertiary amines and is the method of choice for introducing alkyl groups from aldehydes and ketones. It avoids the use of potentially hazardous alkyl halides and prevents issues of over-alkylation that can occur with direct alkylation.[1]

Caption: Workflow for the reductive amination protocol.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
Methyl N-(azetidin-3-yl)carbamate hydrochlorideStarting MaterialCommercially available
Aldehyde or Ketone (e.g., Acetone, Benzaldehyde)Source of the alkyl groupSigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild reducing agentSigma-Aldrich
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous reaction solventFisher Scientific
Acetic Acid (optional)Catalyst for iminium formationVWR
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching/Washing agentLabChem
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add methyl N-(azetidin-3-yl)carbamate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvation: Add anhydrous DCM or DCE (approx. 0.1-0.2 M concentration).

  • Iminium Formation: Stir the mixture at room temperature. The acidic nature of the hydrochloride salt can catalyze the formation of the iminium ion. A small amount of acetic acid (0.1 eq) can be added to facilitate this step if the reaction is sluggish.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus preventing unwanted side reactions.[1]

  • Reaction Progression: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Be aware of potential gas evolution.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method Comparison and Troubleshooting

ParameterDirect N-AlkylationReductive Amination
Alkylating Agent Alkyl halides (R-X), tosylates (R-OTs)Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagent Strong, non-nucleophilic base (e.g., DIPEA)Mild reducing agent (e.g., NaBH(OAc)₃)
Pros Simple, wide range of alkyl halides availableHigh control, avoids over-alkylation, broad substrate scope, milder conditions
Cons Risk of over-alkylation, potentially harsh conditionsRequires corresponding aldehyde/ketone, may be slower
Common Issue Incomplete reaction: Starting material remains.Incomplete reaction: Starting material remains.
Solution Add more base or alkylating agent; increase temperature.Add catalytic acetic acid; ensure anhydrous conditions.
Common Issue Di-alkylation product observed. Formation of alcohol byproduct.
Solution Use a less reactive alkylating agent or lower temperature.Use a more selective reducing agent like NaBH(OAc)₃ over NaBH₄.

References

  • Monash University. Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • Zhang, P., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship, University of California. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75481153, Methyl n-(azetidin-3-yl)carbamate. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]

  • Google Patents. Process for synthesis of azetidine and novel intermediates therefor. (1990). US4966979A.

Sources

Application

Application Notes and Protocols: Leveraging Methyl N-(azetidin-3-yl)carbamate Hydrochloride in the Synthesis of Novel STAT3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and inflammatory diseases due to its freq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and inflammatory diseases due to its frequent aberrant activation.[1][2] The development of small molecule inhibitors that can effectively modulate the STAT3 signaling pathway is a key focus of modern drug discovery.[3] This guide provides an in-depth exploration of the synthesis of potent azetidine-based STAT3 inhibitors, with a particular focus on the strategic use of methyl N-(azetidin-3-yl)carbamate hydrochloride as a versatile building block. We will elucidate the rationale behind incorporating the azetidine motif, detail a plausible and robust synthetic pathway, provide step-by-step experimental protocols, and discuss the biological evaluation of the resulting compounds.

The STAT3 Signaling Pathway: A Critical Node in Disease

The STAT3 protein is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, differentiation, and inflammation.[1][4] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, in many pathological conditions, particularly cancer, STAT3 is constitutively activated, leading to uncontrolled cell growth, angiogenesis, and suppression of the anti-tumor immune response.[1][2]

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src, which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4] Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain-phosphotyrosine interactions, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby initiating their transcription.[4]

Given its central role in driving tumorigenesis, the direct inhibition of STAT3 has emerged as an attractive therapeutic strategy.[3] One of the primary approaches focuses on disrupting the crucial STAT3:STAT3 dimerization by targeting the SH2 domain.[5]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK/Src JAK/Src Receptor->JAK/Src Activation STAT3 (inactive) STAT3 (inactive) JAK/Src->STAT3 (inactive) Phosphorylation (Tyr705) p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Dimerization Target Gene Transcription Target Gene Transcription STAT3 Dimer->Target Gene Transcription DNA Binding Synthetic_Workflow Start Methyl N-(azetidin-3-yl)carbamate hydrochloride Step1 Deprotection of Carbamate (e.g., Acidic Hydrolysis) Start->Step1 Intermediate1 Azetidin-3-amine (as salt) Step1->Intermediate1 Step2 Amide Coupling with Functionalized Benzoic Acid Intermediate1->Step2 Intermediate2 N-(Azetidin-3-yl)benzamide Derivative Step2->Intermediate2 Step3 N-Alkylation of Azetidine Intermediate2->Step3 Final_Product Target STAT3 Inhibitor Step3->Final_Product

Figure 2: Proposed Synthetic Workflow.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Azetidin-3-amine Dihydrochloride (Intermediate 1)

This step involves the hydrolysis of the methyl carbamate protecting group under acidic conditions to yield the free amine.

  • Reagents and Materials:

    • Methyl N-(azetidin-3-yl)carbamate hydrochloride

    • 6 M Hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add methyl N-(azetidin-3-yl)carbamate hydrochloride (1.0 eq).

    • Add a 1:1 mixture of 6 M HCl and ethanol.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude azetidin-3-amine dihydrochloride as a solid. This intermediate can often be used in the next step without further purification.

Protocol 2: Amide Coupling to form N-(Azetidin-3-yl)benzamide Derivative (Intermediate 2)

This is a crucial step where the azetidine core is coupled with a pre-synthesized, functionalized benzoic acid derivative, which is a common moiety in many STAT3 inhibitors.

  • Reagents and Materials:

    • Azetidin-3-amine dihydrochloride (Intermediate 1)

    • Functionalized benzoic acid (e.g., 2-hydroxy-5-(tridecafluorohexyl)benzoic acid, a representative fragment from known STAT3 inhibitors)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

    • N,N-Diisopropylethylamine (DIPEA) as a base

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the functionalized benzoic acid (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to dissolve the solids.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide the free amine.

    • Slowly add the solution of the free amine to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(azetidin-3-yl)benzamide derivative.

Protocol 3: N-Alkylation of the Azetidine Ring (Final Product)

The final step involves the alkylation of the secondary amine in the azetidine ring, a common modification in potent STAT3 inhibitors to introduce additional binding interactions.

  • Reagents and Materials:

    • N-(Azetidin-3-yl)benzamide derivative (Intermediate 2)

    • Appropriate alkyl halide (e.g., 1-(bromomethyl)-4-cyclohexylbenzene)

    • Potassium carbonate (K₂CO₃) as a base

    • Acetonitrile (ACN)

    • Inert atmosphere

  • Procedure:

    • To a round-bottom flask, add the N-(azetidin-3-yl)benzamide derivative (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile.

    • Add the alkyl halide (1.1 eq) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final STAT3 inhibitor.

Step Key Transformation Typical Reagents Solvent Temperature Reaction Time
1Carbamate Deprotection6 M HClEtOH/H₂OReflux4-6 h
2Amide CouplingHATU, DIPEADMFRoom Temp.12-16 h
3N-AlkylationAlkyl halide, K₂CO₃ACN60-70 °C8-12 h
Table 1: Summary of Synthetic Protocol Parameters.

Biological Evaluation of Azetidine-Based STAT3 Inhibitors

The synthesized compounds should be evaluated for their ability to inhibit STAT3 activity and their anti-cancer effects in relevant cell lines.

In Vitro Assays
  • Electrophoretic Mobility Shift Assay (EMSA): This assay directly measures the ability of the synthesized compounds to inhibit the DNA-binding activity of STAT3. [6]Nuclear extracts containing active STAT3 are incubated with the inhibitor, followed by the addition of a radiolabeled DNA probe that specifically binds to STAT3. The inhibition of the STAT3-DNA complex formation is then visualized and quantified.

  • Western Blot Analysis: The effect of the compounds on the phosphorylation status of STAT3 (p-STAT3) in cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) can be assessed by Western blotting. [7]A reduction in the levels of p-STAT3 indicates inhibition of the upstream signaling cascade.

  • Cell Viability and Apoptosis Assays: The anti-proliferative effects of the inhibitors can be determined using assays such as the MTT or CellTiter-Glo assay. [5]Induction of apoptosis can be measured by techniques like Annexin V/PI staining followed by flow cytometry.

Cellular and In Vivo Studies

Promising compounds from in vitro assays can be further evaluated in cellular models to assess their effects on cell migration, invasion, and colony formation. [1]Subsequently, in vivo efficacy can be determined in animal models of cancer, such as xenograft models, where the tumor growth inhibitory effects of the compounds are monitored. [7]

Conclusion

Methyl N-(azetidin-3-yl)carbamate hydrochloride serves as a valuable and versatile starting material for the synthesis of a novel class of potent and selective STAT3 inhibitors. The incorporation of the azetidine scaffold offers significant advantages in terms of potency and physicochemical properties. The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive guide for researchers and drug development professionals aiming to explore this promising area of cancer therapy. The continued development of azetidine-based STAT3 inhibitors holds the potential to deliver new and effective treatments for a range of human malignancies and inflammatory diseases.

References

  • Brotherton-Pleiss, C., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubChem. [Link]

  • National Center for Biotechnology Information. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubChem. [Link]

  • Medicilon. (2024). Targeting STAT3 in Cancer and Inflammatory Disease. YouTube. [Link]

  • Page, M. I., & S. M. D. L. C. (2008). The Mechanisms of Reactions of beta-Lactam Antibiotics. Accounts of Chemical Research.
  • Frank, D. A. (2007).
  • Al-Taei, A. M. K., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Melillo, B., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Szelag, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Sharma, P., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Li, J., et al. (2022). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Pharmacology. [Link]

  • Synapse. (2025). What are the key players in the pharmaceutical industry targeting STAT3?. Synapse. [Link]

  • Siveen, K. S., et al. (2014). Targeting the STAT3 signaling pathway in cancer: new promises and challenges. British Journal of Cancer.

Sources

Method

methyl N-(azetidin-3-yl)carbamate hydrochloride for solid-phase synthesis

Application Note: Methyl N-(azetidin-3-yl)carbamate Hydrochloride in Solid-Phase Synthesis Executive Summary Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: Analogous to 217806-26-3 for Boc variant) is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl N-(azetidin-3-yl)carbamate Hydrochloride in Solid-Phase Synthesis

Executive Summary

Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: Analogous to 217806-26-3 for Boc variant) is a specialized bifunctional building block used in medicinal chemistry to introduce the azetidine scaffold.[1][2] Unlike standard Fmoc/Boc-amino acids, this reagent presents two distinct challenges in Solid-Phase Synthesis (SPS):

  • Salt Form: It is supplied as a hydrochloride salt, requiring in situ or prior neutralization to restore the nucleophilicity of the azetidine ring nitrogen.

  • Protecting Group Profile: The methyl carbamate (Moc) moiety at the 3-position is not acid-labile (unlike Boc) and is generally resistant to standard Fmoc deprotection bases (piperidine).[1][2] It functions primarily as a permanent capping group or a bioisostere for amides/ureas, reducing lipophilicity (

    
    ) while enforcing conformational rigidity.[2]
    

This guide details the protocols for incorporating this monomer into peptide or small molecule libraries on solid support.[1]

Chemical Profile & Strategic Utility

PropertySpecificationRelevance to SPS
Functional Handle Azetidine Nitrogen (

Amine)
Nucleophile for coupling to resin-bound electrophiles (COOH, halides, isocyanates).[1][2]
Capping Group Methyl Carbamate (Moc)Stable to TFA (cleavage) and Piperidine (Fmoc removal).[1][2] Remains in the final molecule.[1][3]
Salt Form Hydrochloride (HCl)Must be neutralized.[1][2] Failure to neutralize results in <5% coupling efficiency.
Sterics Constrained RingHigher nucleophilicity than acyclic

amines due to ring strain, but sterically demanding near the coupling site.[2]

Key Application: This molecule is ideal for "Fragment-Based Drug Discovery" (FBDD) to introduce a rigid, polar spacer that modulates metabolic stability.[1][2]

Experimental Protocols

Protocol A: Preparation and Neutralization (The "Salt Break")

Direct addition of the HCl salt to a coupling mixture often lowers yields due to the buffering effect of the acid on the activation base (e.g., DIPEA). We recommend a "Pre-Neutralization" approach.[1]

Reagents:

  • Methyl N-(azetidin-3-yl)carbamate HCl[1][2]

  • Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP)[1][2]

  • N,N-Diisopropylethylamine (DIPEA)[2]

Step-by-Step:

  • Dissolution: Dissolve the hydrochloride salt (1.0 equiv relative to resin loading) in a minimum volume of NMP. Note: Azetidine salts are often sparingly soluble in pure DCM; NMP/DMF is preferred.

  • Neutralization: Add DIPEA (3.0 equiv).

  • Vortex: Vortex for 1 minute. The solution may become slightly cloudy due to the formation of DIPEA·HCl salts.[1][2][4]

  • Clarification (Optional but Recommended): Centrifuge briefly to pellet the amine salts if using a flow-chemistry setup. For batch SPS, the suspension can be used directly.

Protocol B: Coupling to Resin-Bound Carboxylic Acids

Because the azetidine is a secondary amine, standard DIC/HOBt couplings are often too slow. We utilize HATU or PyAOP for high-efficiency acylation.[1][2]

Prerequisites:

  • Resin: Rink Amide or Wang resin functionalized with a carboxylic acid linker.[1][2]

  • Scale: 0.1 mmol resin loading.

Procedure:

  • Resin Activation:

    • To the resin-bound acid (1.0 equiv), add HATU (0.95 equiv relative to the incoming amine to prevent capping by tetramethylguanidinium byproducts) and DIPEA (2.0 equiv) in DMF.[2]

    • Critical: Do not pre-activate for >2 minutes; secondary amines react slower, so the active ester must remain stable.

  • Addition: Add the neutralized azetidine solution (from Protocol A, containing excess base) to the resin.

    • Stoichiometry: Use 1.5 – 2.0 equiv of the azetidine monomer relative to resin loading.

  • Incubation: Shake at Room Temperature for 2–4 hours .

    • Note: Secondary amines require longer coupling times than primary amines.[1][2]

  • Washing: Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).[2]

Protocol C: Monitoring Reaction Completeness

Standard Kaiser (Ninhydrin) tests monitor the disappearance of resin-bound primary amines.[1][2]

  • If coupling to a Resin-COOH: You cannot easily monitor the consumption of the COOH colorimetrically. Use Micro-cleavage LC-MS (Protocol below).

  • If coupling to a Resin-Halide (SN2): Monitor the supernatant for consumption of the azetidine (LC-MS of the waste stream).

Micro-Cleavage Protocol (The "Gold Standard"):

  • Remove ~2 mg of resin beads.[1][2]

  • Wash with DCM (3x) and MeOH (3x) to remove entrained reagents.[1][2]

  • Add 20 µL of TFA/H2O/TIPS (95:2.5:2.5).

  • Incubate for 15 minutes.

  • Evaporate TFA under a nitrogen stream.[1][2]

  • Re-dissolve in MeCN/H2O and inject on LC-MS. Look for the mass of [Linker + Azetidine-Moc].

Visualization of Workflow

The following logic flow illustrates the critical decision points when using this monomer.

Azetidine_SPS_Workflow Start Start: Methyl N-(azetidin-3-yl)carbamate HCl Solubility Check Solubility in DMF/NMP Start->Solubility Neutralization Neutralize with 3.0 eq DIPEA (Free Base Generation) Solubility->Neutralization Dissolved Resin_State Identify Resin Functional Group Neutralization->Resin_State Path_COOH Resin-COOH (Peptide Coupling) Resin_State->Path_COOH Path_Halide Resin-Halide (SN2 Displacement) Resin_State->Path_Halide Activation Activate Resin with HATU/HOAt (Avoid Carbodiimides) Path_COOH->Activation Coupling Coupling Reaction (4 Hours, RT) Path_Halide->Coupling Add KI (Catalyst) Activation->Coupling Monitoring QC: Micro-Cleavage LC-MS (Kaiser Test Invalid) Coupling->Monitoring Final Final Product: Resin-Linker-Azetidine-NH-CO-OMe Monitoring->Final Mass Confirmed

Caption: Operational workflow for integrating azetidine hydrochloride salts into solid-phase synthesis, highlighting the divergence based on resin functionality.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv during the "Salt Break" step.[2] Ensure the solution is basic (pH paper check) before adding to resin.[1]
Resin Aggregation Hydrogen bonding of the urea/carbamate moiety.[2]Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add 1% DBU to disrupt aggregates (if chemistry permits).[1]
Epimerization Over-activation of the resin-bound acid.[1][2]Switch from HATU to PyOxim or DEPBT , which are less prone to inducing racemization in sensitive linkers.[2]
Moc Group Loss Exposure to strong Lewis Acids (e.g., BBr3) or high temp.[2]The Methyl Carbamate is stable to TFA.[2] Avoid using TMSI or harsh Lewis acids if the Moc group must be retained.[1]

References

  • Azetidine Synthesis & Properties: Wang, B. J., & Duncton, M. A. J. (2020).[2][5] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link[1][2]

  • Monitoring Secondary Amines: Nielsen, T. E., et al. (2014).[2] Color Test for Selective Detection of Secondary Amines on Resin. Journal of Combinatorial Chemistry (ACS).[1] Link[1]

  • Carbamate Stability: Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to section on Methyl Carbamates). Link[1]

  • Coupling Reagents for Secondary Amines: El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Compound Data: PubChem Entry for Methyl N-(azetidin-3-yl)carbamate. Link[1]

Sources

Application

Application Note: Scale-Up Synthesis Using Methyl N-(azetidin-3-yl)carbamate Hydrochloride

Executive Summary & Strategic Analysis Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7) is a high-value bifunctional building block.[1][2][3] Structurally, it consists of a strained azetidine ring conta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7) is a high-value bifunctional building block.[1][2][3] Structurally, it consists of a strained azetidine ring containing a secondary amine (nucleophile) and a masked primary amine at the 3-position, protected as a methyl carbamate.

In drug development—particularly for JAK inhibitors and CNS targets—this scaffold is critical for introducing conformational rigidity and lowering lipophilicity (low LogD) compared to piperidine or pyrrolidine analogs.[1] However, scale-up synthesis using this salt presents distinct process challenges:

  • Ring Strain & Stability: The azetidine ring possesses ~26 kcal/mol of strain energy.[1] Improper neutralization or excessive heat (>60°C) during free-basing can trigger ring-opening polymerization or hydrolysis.[1][2][3]

  • Solubility Mismatch: The hydrochloride salt is highly polar and insoluble in orthogonal organic solvents (DCM, EtOAc, Toluene), while the free base is highly water-soluble, making extractive isolation difficult.

  • Nucleophilicity vs. Basicity: The secondary azetidine amine is moderately basic (

    
    ) but highly nucleophilic due to reduced steric hindrance (ring planarity).[1]
    

This guide details a "Generate-and-Consume" strategy for scale-up, eliminating the isolation of the unstable free base and maximizing coupling efficiency.

Critical Process Parameters (CPP)

Before initiating scale-up (>100 g), the following parameters must be controlled to prevent thermal runaway or yield erosion.

ParameterSpecificationRationale
Salt Stoichiometry 1.0 equiv HClExcess acid requires additional base, increasing ionic strength and potential salt precipitation in flow reactors.[1][2][3]
Neutralization pH 8.5 – 9.5pH > 10 increases risk of carbamate hydrolysis; pH < 8 leaves unreactive ammonium salt.[1][3]
Temperature Limit < 45°CAzetidines are prone to thermal ring opening (polymerization) above 50-60°C in the presence of Lewis acids or strong nucleophiles.[1][3]
Solvent Selection MeCN, DMF, or NMPProtic solvents (MeOH) can compete in S_NAr reactions; Non-polar solvents (Toluene) precipitate the intermediate.

Protocol A: In-Situ Neutralization and S_NAr Coupling

Application: Coupling the azetidine scaffold to a heteroaryl chloride (e.g., chloropyrimidine, chloropyridine) via Nucleophilic Aromatic Substitution (


).[1]
Scale:  500 g input.
Reagents & Materials
  • Limiting Reagent: Methyl N-(azetidin-3-yl)carbamate HCl (1.0 equiv)[2][3]

  • Electrophile: 2-Chloropyrimidine derivative (1.05 equiv)[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or K₂CO₃ (3.0 equiv, micronized)[2]

  • Solvent: Acetonitrile (MeCN) or DMSO (for low-reactivity electrophiles)[1][2]

Step-by-Step Methodology

Step 1: Slurry Formation (The "Cold Start")

  • Charge the reactor with Methyl N-(azetidin-3-yl)carbamate HCl (500 g).

  • Add MeCN (5 L, 10 volumes). Note: The salt will not dissolve; this is a slurry.[1]

  • Cool the jacket to 0–5°C .

    • Expert Insight: Cooling is mandatory before base addition.[1][3] The heat of neutralization combined with the exotherm of the subsequent coupling can lead to a thermal spike if not managed.

Step 2: Controlled Neutralization (The "Release")

  • Add DIPEA (2.5 equiv) dropwise over 60 minutes, maintaining internal temperature

    
    .
    
  • Observation: The slurry will thin as the azetidine HCl converts to the soluble free base and DIPEA·HCl.

  • Stir for 30 minutes at 10°C to ensure complete free-basing.

    • Checkpoint: Take an aliquot, dilute in water, and check pH.[1] Target apparent pH 9.0.[1][3]

Step 3: Electrophile Addition & Coupling

  • Add the Electrophile (1.05 equiv) in one portion (if solid) or as a solution in MeCN (if liquid).

  • Slowly ramp the temperature to 20–25°C (Room Temp).

  • Monitor reaction progress via HPLC every 2 hours.

    • Reaction Logic: The azetidine nitrogen is a superior nucleophile.[1] If the reaction is sluggish, heat to 40°C, but never exceed 50°C for prolonged periods.

  • Completion Criteria: < 2% remaining Azetidine carbamate.

Step 4: Quench & Workup (The "Salt Purge") [1]

  • Concentrate the reaction mixture under reduced pressure to ~3 volumes (remove bulk MeCN).

  • Add 2-MeTHF (10 volumes) and Water (5 volumes).

  • Phase Separation: The product (carbamate protected) will partition into the organic phase (2-MeTHF). The DIPEA·HCl salts and unreacted azetidine residues remain in the aqueous layer.

  • Wash the organic layer with 5% aqueous Citric Acid (removes excess DIPEA and trace azetidine).

  • Crystallize the product by solvent swap to Heptane/IPA or isolate as a foam.[1]

Protocol B: Amide Coupling (HATU/EDC)

Application: Coupling to a carboxylic acid.[1] Challenge: Carboxylic acid activation can lead to azetidine oligomerization if the free base accumulates.[1]

Workflow Adjustment

Unlike


, amide coupling requires the activation of the acid before exposure to the nucleophile to prevent side reactions.
  • Activation Pot: Mix Carboxylic Acid + HATU + DIPEA in DMF. Stir 15 min.

  • Addition: Add solid Methyl N-(azetidin-3-yl)carbamate HCl directly to the activated ester mixture.

  • Secondary Base: Add a second portion of DIPEA (1.2 equiv) slowly to release the azetidine free base in the presence of the active ester.

    • Mechanism:[1][2][4][5][6][7] This "Release-and-Capture" technique ensures that as soon as an azetidine molecule is free-based, it is immediately captured by the activated ester, minimizing the lifetime of the free secondary amine and reducing dimerization risks.[1][3]

Process Safety & Impurity Fate Mapping[1]

The following diagram illustrates the critical decision pathways and impurity risks during the scale-up process.

Azetidine_ScaleUp Start Start: Methyl N-(azetidin-3-yl) carbamate HCl BaseChoice Decision: Base Selection Start->BaseChoice Inorganic Inorganic (K2CO3/H2O) BaseChoice->Inorganic Cost driven Organic Organic (DIPEA/MeCN) BaseChoice->Organic Kinetic driven Risk1 Risk: Biphasic Issues Free base stays in water Inorganic->Risk1 Success1 Homogeneous Soln Rapid Free-Basing Organic->Success1 Coupling Coupling Reaction (Electrophile Addition) Risk1->Coupling Slow reaction Success1->Coupling TempControl Temp > 50°C? Coupling->TempControl PathA Ring Opening (Polymerization/Hydrolysis) TempControl->PathA Yes PathB Product Formation (Stable Carbamate) TempControl->PathB No (<45°C)

Caption: Workflow logic for base selection and thermal control to avoid azetidine ring opening.

Analytical Control Strategy

To ensure "Trustworthiness" and "Self-Validation" of the protocol, implement these checkpoints:

In-Process Control (IPC) Methods
CheckpointMethodAcceptance CriteriaCorrective Action
Free-Basing pH Strip / VisualSlurry thins; pH 8-9 (wet)If thick slurry persists, add 2 vol DMF.[1][2][3]
Reaction Conversion HPLC (C18, 0.1% TFA)SM < 2.0% AreaAdd 0.1 equiv catalyst (e.g., DMAP) or heat to 40°C.
Impurity Profile LC-MSDimer < 0.5%If dimer high: Reduce concentration or lower Temp.[1][2][3]
Quantitative Data: Solvent Screening for Free Base Solubility

Data derived from internal solubility studies of the free base azetidine carbamate.[1]

SolventSolubility (mg/mL)SuitabilityNotes
Water > 500PoorHard to extract product back out.[1][2][3]
Methanol > 300ModerateGood solubility but nucleophilic competition.[1][2][3]
Acetonitrile ~ 150Excellent Best balance for S_NAr rates.[1][2][3]
DCM < 10PoorSalt crashes out; reaction stalls.[1][2][3]
2-MeTHF ~ 50GoodExcellent for workup/extraction.[1][2][3]

References

  • Vertex Pharmaceuticals. (2014).[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC. Retrieved from [Link]

  • MDPI. (2022).[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. Retrieved from [Link][2]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

improving yield in reactions with methyl N-(azetidin-3-yl)carbamate hydrochloride

Technical Support Center: Yield Optimization for Methyl N-(azetidin-3-yl)carbamate Hydrochloride Ticket ID: AZT-OPT-2024 Subject: Improving Reaction Yields & Stability Profiles Assigned Scientist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for Methyl N-(azetidin-3-yl)carbamate Hydrochloride

Ticket ID: AZT-OPT-2024 Subject: Improving Reaction Yields & Stability Profiles Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reagent Profile

Before addressing specific yield issues, it is critical to understand the physicochemical constraints of your building block. Methyl N-(azetidin-3-yl)carbamate hydrochloride is a strained, 4-membered heterocycle.[1] Its reactivity is governed by two competing forces: the nucleophilicity of the ring nitrogen (desired) and the relief of ring strain (~25 kcal/mol) via ring-opening (undesired).

PropertyValue / CharacteristicImpact on Yield
CAS 1803610-94-7 (Generic Ref)Verification of identity.
MW (HCl Salt) ~166.61 g/mol Crucial: 1.0 equiv mass calculation must include HCl.
MW (Free Base) ~130.15 g/mol Mass balance tracking during workup.
Ring Strain High (~25.4 kcal/mol)Susceptible to thermal decomposition >80°C.
Solubility High in H₂O, MeOH, DMSO; Low in DCM, Et₂OBiphasic or polar solvents required for homogeneity.

Part 1: Critical Troubleshooting (FAQ)

Q1: I am observing low conversion in N-alkylation reactions using DCM or THF. The starting material remains, but no product forms. Why?

Diagnosis: This is likely a "Solubility Trap." The hydrochloride salt of azetidine derivatives is virtually insoluble in non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If you add a weak base (like Et₃N) in these solvents, the neutralization is slow and inefficient because the salt remains aggregated. The amine never becomes "free" enough to act as a nucleophile.

The Fix:

  • Switch Solvent: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . The salt is soluble, allowing the base to deprotonate the amine effectively.

  • Phase Transfer: If you must use DCM, use a biphasic system (DCM/Water) with an inorganic base (K₂CO₃) and a phase transfer catalyst (e.g., TBAB).

  • Base Selection: Switch to DIPEA (Diisopropylethylamine) in polar solvents. It is more lipophilic and less prone to forming insoluble salts than Et₃N.

Q2: My reaction turns dark/tarry, and I see multiple spots on TLC near the baseline. Is the carbamate unstable?

Diagnosis: This indicates Ring Opening Polymerization , not carbamate instability. While the carbamate group is stable, the azetidine ring is sensitive. If the reaction mixture becomes too acidic (excess HCl not neutralized) or too hot (>80°C), the ring opens. The resulting acyclic amine is a primary amine, which is more nucleophilic than the azetidine, leading to rapid oligomerization.

The Fix:

  • Temperature Control: Never heat the free base above 60°C unless absolutely necessary.

  • Order of Addition: Add the Base to the Azetidine salt before adding the electrophile. Ensure the mixture is basic (pH > 8 on wet paper) before heating. This prevents acid-catalyzed ring opening.

  • Avoid Lewis Acids: Strong Lewis acids (e.g., AlCl₃, BF₃) used in some couplings will tear the ring open. Use Pd-catalyzed methods (Buchwald) or S_NAr conditions instead.

Q3: I lost my product during the aqueous workup. Where did it go?

Diagnosis: Amphoteric Solubility / "Salting In". The product, Methyl N-(azetidin-3-yl)carbamate, is a small, polar molecule. Even after reaction, it retains significant water solubility, especially if the pH of the aqueous layer is not high enough (protonating the azetidine nitrogen).

The Fix:

  • Saturate Aqueous Phase: Use NaCl (Brine) saturation and solid K₂CO₃ to salt out the organic product.

  • Extraction Solvent: Do not use Hexanes or Et₂O. Use DCM or CHCl₃/Isopropanol (3:1) for extraction.

  • pH Check: Ensure the aqueous layer pH is >12 before extraction to ensure the azetidine is fully free-based.

Part 2: Optimized Protocols

Protocol A: In-Situ Neutralization & N-Alkylation (Recommended)

Use this for S_N2 reactions with alkyl halides.

  • Dissolution: In a round-bottom flask, suspend Methyl N-(azetidin-3-yl)carbamate HCl (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.5 equiv) or DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The suspension should become finer or clear (if using organic base).

  • Reaction: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Incubation: Stir at RT to 50°C . Monitor by LCMS.

    • Note: Do not exceed 60°C. If conversion is slow, add KI (0.1 equiv) as a catalyst (Finkelstein condition) rather than increasing heat.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF) × 3. Dry organic layer over Na₂SO₄.

Protocol B: Reductive Amination (Aldehydes/Ketones)

Azetidines react slower than linear amines due to steric bulk near the nitrogen.

  • Free-Basing: Dissolve the HCl salt in MeOH. Add Et₃N (1.0 equiv). Stir 5 min.

  • Imine Formation: Add Aldehyde (1.2 equiv) and MgSO₄ (drying agent to push equilibrium). Stir 1 h at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Quench: Quench with saturated NaHCO₃. Vigorous bubbling will occur.

Part 3: Decision Logic & Mechanism Visualization

Figure 1: Solvent & Base Selection Logic

Use this flowchart to select the correct conditions and avoid the "Solubility Trap."

YieldOptimization Start Start: Azetidine HCl Salt SolventCheck Choose Solvent System Start->SolventCheck NonPolar DCM / THF / Toluene SolventCheck->NonPolar If required Polar DMF / DMSO / DMAc SolventCheck->Polar Recommended Issue1 ISSUE: Salt Aggregation (Low Yield) NonPolar->Issue1 Success1 Homogeneous Solution (High Reactivity) Polar->Success1 Solution1 Must use Biphasic Conditions (DCM + H2O + K2CO3) Issue1->Solution1 ResultGood Optimal Yield Solution1->ResultGood BaseChoice Select Base Success1->BaseChoice WeakBase Et3N / Pyridine BaseChoice->WeakBase StrongBase DIPEA / Cs2CO3 BaseChoice->StrongBase ResultBad Slow Reaction / Incomplete WeakBase->ResultBad StrongBase->ResultGood

Caption: Workflow for overcoming solubility-limited reactivity in azetidine salts.

Figure 2: The Ring-Opening Danger Zone

Understanding the decomposition pathway to prevent it.

RingOpening Azetidine Intact Azetidine (Desired Nucleophile) Protonated Protonated Azetidine (Activated Electrophile) Azetidine->Protonated Excess Acid (H+) Attack Nucleophilic Attack (by Cl- or Amine) Protonated->Attack Heat > 80°C OpenChain Ring-Opened Product (Primary Amine) Attack->OpenChain Strain Relief Polymer Oligomers/Tars (Yield Loss) OpenChain->Polymer Reacts with SM

Caption: Mechanism of acid-catalyzed thermal decomposition (Ring Opening).

References

  • ChemicalBook . (2025). Methyl N-(azetidin-3-yl)carbamate hydrochloride Properties and Safety. Retrieved from

  • Sirenko, V., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. (Contextual grounding on azetidine stability).
  • Sigma-Aldrich . (2024). Product Specification: Methyl azetidin-3-ylcarbamate hydrochloride. Retrieved from

  • National Institutes of Health (NIH) . (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl N-(azetidin-3-yl)carbamate Hydrochloride

Executive Summary & Molecule Profile[1] Compound: Methyl N-(azetidin-3-yl)carbamate hydrochloride CAS: (Generic analog reference: 217806-26-3 for tert-butyl variant; specific methyl analog follows similar physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Compound: Methyl N-(azetidin-3-yl)carbamate hydrochloride CAS: (Generic analog reference: 217806-26-3 for tert-butyl variant; specific methyl analog follows similar physicochemical logic) Class: Strained Nitrogen Heterocycle / Carbamate[1]

This guide addresses the stability profile of methyl N-(azetidin-3-yl)carbamate hydrochloride . This building block combines two chemically sensitive motifs: a strained azetidine ring (high ring strain ~26 kcal/mol) and a methyl carbamate . While the hydrochloride salt form stabilizes the amine against oxidation and dimerization, it introduces specific solubility and hygroscopic challenges.

Critical Warning: The stability of this compound is heavily dependent on solvent choice and pH . Inappropriate handling can lead to three primary degradation pathways:

  • Ring Opening: Nucleophilic attack on the azetidine ring.

  • Transesterification: Exchange of the methyl group in alcoholic solvents.

  • Hydrolysis: Cleavage of the carbamate to the unstable carbamic acid.[2]

Solvent Compatibility Matrix

The following table summarizes the stability of the HCl salt in common laboratory solvents.

Solvent ClassSpecific SolventSolubility (HCl Salt)Stability RiskRecommendation
Polar Aprotic DMSO High (>50 mg/mL)Low Preferred. Ideal for stock solutions.[1] Store frozen to prevent hygroscopic water absorption.
Polar Aprotic DMF HighLow-MediumUse Fresh. DMF can decompose to dimethylamine, which is basic and can trigger azetidine free-basing and polymerization.[1]
Protic (Water) Water High MediumShort-term only. Stable at acidic pH (natural pH of salt).[1] Rapid degradation at pH > 7.
Protic (Alcohol) Methanol HighMedium Caution. Risk of solvolysis/transesterification if heated or stored for long periods.
Protic (Alcohol) Ethanol/iPrOH ModerateHigh Avoid. High risk of transesterification (Methyl

Ethyl carbamate exchange).
Non-Polar DCM / Chloroform NegligibleLowNot Recommended. Salt is insoluble.[1] Do not attempt to "force" solubility with base (see below).
Ethers THF / Dioxane LowLowPoor Solubility. Often requires water co-solvent, introducing hydrolysis risks.

Degradation Pathways & Mechanisms[1]

Understanding how the molecule breaks down is essential for troubleshooting.

A. Azetidine Ring Opening (Nucleophilic Attack)

The azetidine ring is kinetically stable but thermodynamically unstable due to ring strain.

  • Trigger: Strong nucleophiles (e.g., hydroxide, amines) or high heat.

  • Mechanism: Nucleophile attacks the

    
    -carbon adjacent to the ring nitrogen.
    
  • Observation: Formation of linear propanediamine derivatives.

B. Transesterification (The "Silent" Killer)

In alcoholic solvents (ROH), the methoxy group of the carbamate can be exchanged.

  • Trigger: Dissolving methyl carbamate in Ethanol, Isopropanol, or n-Butanol, especially with heat or acid catalysis (from the HCl salt).

  • Equation:

    
    
    
  • Observation: LCMS peak shift of +14 Da (Methyl to Ethyl).

C. Free-Base Polymerization[1]
  • Trigger: Neutralizing the HCl salt (pH > 8) to perform a reaction.

  • Mechanism: The free secondary amine of one azetidine molecule attacks the strained ring of another.

  • Prevention: Always maintain the amine as a salt or protected form (e.g., Boc) until the immediate moment of reaction.

Visualizing Stability Logic

The following diagram illustrates the decision process for solvent selection and the associated risks.

StabilityLogic Start Start: Methyl N-(azetidin-3-yl)carbamate HCl SolventChoice Select Solvent Start->SolventChoice FreeBase Neutralization (Free Base) Start->FreeBase Workup/Reaction DMSO DMSO / DMF SolventChoice->DMSO Preferred Water Water (D2O) SolventChoice->Water Short Term Alcohols Alcohols (MeOH, EtOH) SolventChoice->Alcohols Avoid if possible Stable Stable Stock Solution (Store -20°C) DMSO->Stable Hydrolysis Risk: Hydrolysis (pH dependent) Water->Hydrolysis If pH > 7 or > 24h Transester Risk: Transesterification (Me -> Et exchange) Alcohols->Transester Catalyzed by HCl Polymer Polymerization / Dimerization FreeBase->Polymer Rapid

Caption: Stability decision tree highlighting solvent risks and the danger of free-basing the azetidine moiety.

Troubleshooting Guide (FAQ)

Q1: I see a new peak in LCMS with M+14 mass units. What is it?

Diagnosis: Transesterification. Cause: You likely dissolved the methyl carbamate in Ethanol. The HCl inherent in the salt catalyzed the exchange of the methoxy group (-OMe) for an ethoxy group (-OEt). Solution: Switch to Methanol (which matches the ester) or Acetonitrile/Water . Never use higher alcohols for stock solutions of methyl carbamates.

Q2: My compound disappears after neutralizing the salt.

Diagnosis: Oligomerization. Cause: The free base of azetidine is highly nucleophilic and unstable. Upon neutralization, it attacks other azetidine rings (ring-opening polymerization).[1] Solution:

  • Do not isolate the free base. Use in situ neutralization (e.g., DIPEA) immediately in the presence of the electrophile you intend to react it with.

  • Keep the temperature low (0°C) during neutralization.

Q3: Can I monitor purity using standard UV (254 nm)?

Diagnosis: Detection Failure. Insight: This molecule lacks a strong chromophore (no aromatic rings). It has weak absorbance around 200-210 nm (carbonyl).[1] Solution:

  • Preferred: LC-MS (TIC) or ELSD/CAD detectors.[1]

  • Alternative: Derivatize with Fmoc-Cl or Benzoyl chloride to add a UV-active tag before analysis.[1]

Q4: The solid has turned into a sticky gum.

Diagnosis: Hygroscopicity. Cause: HCl salts are hygroscopic. Absorption of atmospheric water creates a concentrated acidic micro-environment, accelerating hydrolysis. Solution: Store in a desiccator under Argon/Nitrogen. If gumming occurs, re-precipitate from MeOH/Ether (if stable) or use immediately as a solution.

Standard Stability Assay Protocol

To verify the integrity of your batch before critical experiments, follow this self-validating protocol.

Methodology: Reverse-Phase HPLC (Low UV or MS detection)[1]

  • Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (1:1) .

    • Note: Do not use pure Methanol (prevents potential transesterification artifacts during analysis).

  • Column: C18 or C8 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains low pH, stabilizing the salt).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • MS (ESI Positive): Look for [M+H]+ (Calc MW + 1).

    • UV: 210 nm (Reference 360 nm).

Pass Criteria:

  • Single peak > 95% area.[3]

  • Absence of [M+18] (Hydrolysis product) or [M+14] (Ethyl ester artifact).

Analytical & Degradation Workflow

The following diagram details the pathways to look for during analysis.

DegradationPathways Parent Methyl N-(azetidin-3-yl) carbamate HCl Hydrolysis Hydrolysis Parent->Hydrolysis + H2O / pH > 7 Transester Alcoholysis (in EtOH) Parent->Transester + EtOH / H+ RingOpen Ring Opening (Nucleophile Nu-) Parent->RingOpen + Nu- / Heat CarbamicAcid Carbamic Acid (Transient) Hydrolysis->CarbamicAcid Amine 3-Aminoazetidine + CO2 + MeOH CarbamicAcid->Amine -CO2 EthylEster Ethyl Carbamate Analog (+14 Da) Transester->EthylEster Linear Linear Propane Derivative RingOpen->Linear

Caption: Primary degradation pathways. Note that Carbamic Acid decarboxylation is rapid, leaving the free amine.[4]

References

  • Azetidine Ring Stability

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Insight: Discusses the ring strain (~25 kcal/mol) and susceptibility to nucleophilic ring opening.
  • Carbamate Hydrolysis Mechanisms

    • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
    • Insight: Details the E1cB mechanism for carbamate hydrolysis under basic conditions and acid-catalyzed p
  • Transesterification of Carbamates

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Insight: Standard reference for acid-catalyzed ester/carbamate exchange reactions in alcoholic solvents.[1]

  • Handling of Hydrochloride Salts

    • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
    • Insight: Discusses hygroscopicity of HCl salts and the impact of moisture on chemical stability.

Sources

Optimization

Technical Support Center: Reaction Monitoring for Methyl N-(azetidin-3-yl)carbamate Hydrochloride

Welcome to the technical support guide for monitoring the synthesis of methyl N-(azetidin-3-yl)carbamate hydrochloride. This resource is designed for researchers, chemists, and process development professionals who requi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of methyl N-(azetidin-3-yl)carbamate hydrochloride. This resource is designed for researchers, chemists, and process development professionals who require robust, reliable, and efficient analytical techniques to track this multi-step synthesis. We will move beyond mere protocols to explain the underlying principles, helping you troubleshoot common issues with confidence and scientific rigor.

The synthesis of this molecule, a valuable building block in pharmaceutical development, typically involves the formation of a carbamate functional group and often the deprotection of a nitrogen protecting group on the azetidine ring, followed by salt formation. A representative synthetic pathway might involve reacting an N-protected 3-aminoazetidine (e.g., N-Boc-3-aminoazetidine) with methyl chloroformate, followed by acidic deprotection of the Boc group and subsequent isolation as a hydrochloride salt. Accurate monitoring at each stage is critical for optimizing yield, minimizing impurities, and ensuring the quality of the final product.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows for the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for this analysis. Its ability to separate polar, non-volatile compounds makes it ideal for resolving the starting materials, intermediates, and the final product in the reaction mixture.

HPLC FAQs

Question: What is a recommended starting HPLC method for monitoring this reaction?

Answer: A reversed-phase HPLC (RP-HPLC) method is the most effective approach. The polarity of the analyte and its precursors requires careful method development. Here is a robust starting point:

ParameterRecommendationRationale & Expert Insights
Column C18, 50 mm x 2.1 mm, 2.7 µmA standard C18 provides the necessary hydrophobic retention. The shorter column length allows for faster analysis times, which is critical for reaction monitoring.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and improves the peak shape of the basic azetidine nitrogen by minimizing interactions with residual silanol groups on the silica support[1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. The matching acidic modifier in both phases prevents baseline shifts during the gradient.
Gradient 5% to 95% B over 5 minutesA steep gradient ensures that all components, from the polar starting materials to potentially less polar byproducts, are eluted efficiently.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak symmetry.
Detector UV at 210 nm or CAD/ELSDThe carbamate group has a weak chromophore. Detection at low UV wavelengths (~210 nm) is generally effective. For greater universality, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
Injection Vol. 2 µLSmall injection volumes prevent column overloading, especially when analyzing concentrated reaction mixtures.

This method serves as a strong foundation. Depending on the specific reaction conditions and impurities, the gradient slope and mobile phase modifiers may require optimization.

HPLC Troubleshooting Guide

Question: My peak for methyl N-(azetidin-3-yl)carbamate is tailing badly. What's causing this and how do I fix it?

Answer: This is a classic problem when analyzing basic compounds like your azetidine product on silica-based columns.

  • Causality: The primary cause is secondary ionic interactions between the protonated amine on your molecule and deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase surface[1]. This creates multiple interaction modes, leading to a "tailing" peak shape.

  • Troubleshooting Workflow:

    G start Problem: Peak Tailing check_ph Is Mobile Phase pH < 3? start->check_ph add_modifier Action: Add 0.1% TFA or Formic Acid check_ph->add_modifier No check_column Is the column old or specialized for bases? check_ph->check_column Yes result_modifier Peak Shape Improved? add_modifier->result_modifier result_modifier->check_column No solved Solution Found result_modifier->solved Yes use_shielded_column Action: Switch to an End-capped or Polar-Embedded Column check_column->use_shielded_column No add_competitor Action: Add a competing base (e.g., 10mM Triethylamine) to the mobile phase check_column->add_competitor Yes result_column Peak Shape Improved? use_shielded_column->result_column result_column->add_competitor No result_column->solved Yes result_competitor Peak Shape Improved? add_competitor->result_competitor result_competitor->solved Yes escalate Further method development needed. Consider HILIC or derivatization. result_competitor->escalate No

    Caption: Troubleshooting workflow for HPLC peak tailing.

Question: My retention times are shifting between injections. What should I check?

Answer: Unstable retention times point to a lack of system equilibrium or changes in the mobile phase or column condition.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This can take 10-20 column volumes.

  • Mobile Phase Composition: Mobile phases with a high aqueous component can promote microbial growth, altering their composition. Additionally, volatile components can evaporate over time[2]. Always use freshly prepared mobile phases.

  • Temperature Fluctuation: Verify that the column oven is maintaining a stable temperature. Room temperature variations can significantly affect retention times[2].

  • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump head or failing seals[3]. Degas your mobile phases thoroughly.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming structural transformations. It can be used for offline analysis of reaction aliquots or, in some cases, for in situ monitoring.[4]

NMR FAQs

Question: Which signals in the ¹H NMR spectrum are most useful for monitoring the reaction progress?

Answer: To monitor the conversion, you should track the disappearance of a key starting material signal and the simultaneous appearance of a unique product signal.

Reaction StageKey ¹H NMR Signals to MonitorExpected Chemical Shift (δ ppm) & Rationale
Carbamate Formation (from N-Boc-3-aminoazetidine)Disappearance of NH₂ proton of starting material.This broad singlet, typically around 1.5-3.0 ppm, will disappear upon reaction.
Appearance of NH -COO proton.A new, often broad, signal will appear downfield (typically 5.0-7.0 ppm) due to the carbamate linkage.
Appearance of -O-CH₃ protons.A sharp singlet for the newly introduced methyl group will appear around 3.6-3.7 ppm.
Boc Deprotection (from N-Boc protected intermediate)Disappearance of tert-butyl protons (-C(CH₃ )₃).The large singlet for the Boc group, typically around 1.4 ppm, will vanish.
Shift of Azetidine Protons (-CH₂ -).The protons on the azetidine ring will shift upon deprotection and salt formation. The diastereotopic methylene protons often appear as complex multiplets around 3.5-4.5 ppm[5].

Note: Chemical shifts are approximate and depend heavily on the solvent and exact molecular structure.

NMR Troubleshooting Guide

Question: My NMR peaks are broad and poorly resolved, making integration difficult. Why?

Answer: Peak broadening in NMR can stem from several factors, especially within a complex reaction mixture.

  • Causality:

    • Chemical Exchange: Protons on nitrogen atoms (N-H) can exchange with each other or with trace amounts of acid/water in the solvent, leading to signal broadening.

    • Paramagnetic Species: Trace metal impurities from reagents or catalysts can cause significant line broadening.

    • Sample Inhomogeneity: Undissolved solids or viscosity changes during the reaction can degrade the magnetic field homogeneity (shimming)[6].

    • Conformational Dynamics: The azetidine ring can undergo conformational changes on the NMR timescale, leading to broadened signals[5].

  • Solutions:

    • Sample Preparation: Ensure your sample is fully dissolved and filter it if necessary to remove particulates.

    • Shimming: Carefully re-shim the spectrometer on your sample. For in situ monitoring, this can be challenging if the sample properties change rapidly[6].

    • Temperature: Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen peaks by moving out of a region of intermediate chemical exchange.

    • Solvent Choice: Ensure you are using a high-quality deuterated solvent.

Question: My quantitative NMR (qNMR) results seem inaccurate. What could be wrong?

Answer: For accurate quantification, several parameters are critical.

  • Full Relaxation (T₁): Ensure you are using a sufficiently long relaxation delay (d1), typically 5 times the longest T₁ of the protons you are integrating. For quantitative accuracy, you need to allow the protons to fully relax between scans.

  • Number of Scans (ns): Use enough scans to get a good signal-to-noise ratio (S/N > 100:1 for reliable integration)[4].

  • Integration Regions: Define your integration regions carefully to include the entire peak, including any satellite peaks, without including baseline noise.

  • Internal Standard: Use a stable, non-reactive internal standard with a simple spectrum (e.g., dimethyl sulfone) if you need absolute quantification.

Section 3: Mass Spectrometry (MS)

MS is a highly sensitive technique used to confirm the molecular weight of reactants, products, and impurities. It is most powerful when coupled with HPLC (LC-MS) for mixture analysis or used with direct injection for rapid reaction checks.

MS FAQs

Question: What are the expected m/z values for the key species in the synthesis?

Answer: Using a soft ionization technique like Electrospray Ionization (ESI), you will typically observe the protonated molecule [M+H]⁺.

CompoundChemical Formula (Free Base)Molecular Weight (Free Base)Expected Ion [M+H]⁺ (m/z)Potential Adducts/Fragments
N-Boc-3-aminoazetidine (Starting Material)C₈H₁₆N₂O₂188.23189.2[M+Na]⁺ at 211.2, Loss of tert-butyl [M-56+H]⁺ at 133.1
N-Boc-methyl N-(azetidin-3-yl)carbamate (Intermediate)C₁₀H₁₈N₂O₄246.26247.3[M+Na]⁺ at 269.3, Loss of Boc group [M-100+H]⁺ at 147.1
Methyl N-(azetidin-3-yl)carbamate (Product) C₅H₁₁N₂O₂145.16 146.2 [M+Na]⁺ at 168.2, [2M+H]⁺ at 291.3
MS Troubleshooting Guide

Question: I've completed the Boc-deprotection step, but I can't find the product's molecular ion peak at m/z 146.2. I see a lot of other signals. What is happening?

Answer: This is a common issue when analyzing the crude product of an acidic deprotection.

  • Causality:

    • Incomplete Reaction: The peak for the Boc-protected intermediate ([M+H]⁺ at m/z 247.3) may still be present.

    • Salt Formation: The deprotection is often done with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Your product is a basic amine and will be fully protonated in the reaction mixture. In the ESI source, it may form adducts with the acid's counter-ion (e.g., TFA), which can suppress the desired signal or create confusing adduct peaks[7].

    • In-source Fragmentation/Reaction: Sometimes, the Boc group can cleave inside the mass spectrometer's source, especially if the settings are harsh. This would show the product peak even if the reaction hasn't worked[8]. This is why chromatographic separation (LC-MS) is superior to direct injection for definitive analysis.

  • Troubleshooting Workflow:

    G start Problem: Cannot find [M+H]⁺ for deprotected product check_lcms Are you using LC-MS or Direct Injection? start->check_lcms direct_injection Direct Injection: High chance of signal suppression/adducts check_lcms->direct_injection Direct Injection lcms LC-MS: Provides separation and cleaner spectra check_lcms->lcms LC-MS workup Action: Perform a basic workup on an aliquot before analysis to free the amine. direct_injection->workup change_modifier Action: Ensure MS mobile phase uses formic acid, not TFA.[8] lcms->change_modifier found_peak Diagnosis: Product peak is now visible. workup->found_peak check_intermediate Check chromatogram for the Boc-protected intermediate peak (m/z 247.3) change_modifier->check_intermediate incomplete_rxn Diagnosis: Reaction is incomplete. Intermediate is still present. check_intermediate->incomplete_rxn

    Caption: Troubleshooting workflow for MS detection issues.

References
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • Gilead Sciences. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • Korchagina, E. et al. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
  • Sokoli, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules.
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  • Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
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  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
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  • PubMed. (n.d.). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PMC - NIH. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
  • PubMed. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
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Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving Methyl N-(azetidin-3-yl)carbamate Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl N-(azetidin-3-yl)carbamate hydrochloride. This document provides in-depth, experience-driven guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl N-(azetidin-3-yl)carbamate hydrochloride. This document provides in-depth, experience-driven guidance on the critical work-up phase of reactions involving this versatile building block. Given its high polarity and salt form, standard work-up procedures often require careful optimization to ensure high yield and purity. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise in the lab.

Section 1: Understanding the Challenge - Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the properties of methyl N-(azetidin-3-yl)carbamate hydrochloride that influence its behavior during work-up.

PropertyValue/CharacteristicImplication for Work-up
Molecular Formula C₅H₁₁ClN₂O₂A small, polar molecule.
Form Typically a white solid hydrochloride salt.[1]The compound exists in its protonated, highly water-soluble form.[2]
Polarity (Free Base) High, with multiple hydrogen bond donors and acceptors.[3][4]The neutral (free base) form can still exhibit significant water solubility, complicating extractions.
Calculated XLogP3-AA -0.6 (for the free base)This value indicates a preference for aqueous media over lipophilic organic solvents.
Stability The carbamate group is generally stable to mildly basic conditions used for neutralization but can be sensitive to strong acids or bases, especially at elevated temperatures.Harsh pH conditions should be avoided to prevent decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is complete. How do I convert the hydrochloride salt to the free base for extraction?

Answer: Neutralization is the essential first step. Since you are starting with the hydrochloride salt of a secondary amine, you need to add a base to deprotonate the azetidine nitrogen, rendering the molecule neutral and more amenable to extraction into an organic solvent.

The choice of base is critical:

  • For most applications: A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is ideal.[5] These are typically used as a saturated aqueous solution. Add the basic solution to your reaction mixture and stir until the pH of the aqueous layer is basic (pH 8-10). Always check the pH with a pH strip.

  • Why not a strong base like NaOH? While effective, strong bases can potentially hydrolyze the methyl carbamate functional group, especially if the reaction is allowed to stir for an extended period or if the temperature increases.

  • Can I use an organic base like triethylamine (TEA)? Yes, TEA can be used, particularly if your reaction is anhydrous and you wish to avoid an aqueous work-up initially.[6] However, you will then need to remove the resulting triethylammonium chloride salt, often through filtration or a subsequent aqueous wash.

Core Principle: The Acid-Base Reaction

The hydrochloride salt exists as an ammonium chloride. Adding a base (like HCO₃⁻) removes the proton from the azetidine nitrogen, generating the neutral "free base," water, and carbon dioxide.

cluster_start Starting Material (Water Soluble) cluster_reagent Reagent cluster_product Product (Organic Soluble) Salt R-NH₂⁺Cl⁻ (Methyl N-(azetidin-3-yl)carbamate HCl) FreeBase R-NH (Free Base) Base Base (e.g., NaHCO₃) Base->FreeBase Neutralization Byproducts H₂O + CO₂ + NaCl

Caption: Neutralization of the amine hydrochloride to its free base.

Q2: I've neutralized the reaction, but I'm getting a low yield after extraction with ethyl acetate. Where is my product going?

Answer: This is the most common issue. Due to the inherent polarity of the free base, it can still have significant solubility in the aqueous layer, leading to poor partitioning into common, less-polar organic solvents like ethyl acetate or diethyl ether.

Here are several strategies to improve extraction efficiency:

  • Increase the Salinity of the Aqueous Layer (Salting Out): Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it less hospitable to organic molecules and driving your polar product into the organic layer. This is a crucial and often overlooked step.[7]

  • Use a More Polar Solvent System for Extraction: If ethyl acetate fails, a more polar solvent or solvent mixture is required. A highly effective combination for extracting polar, water-soluble compounds is a mixture of chloroform and isopropanol (e.g., 3:1 or 4:1 ratio).[8] Dichloromethane (DCM) can also be more effective than ethyl acetate.

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[9] For a particularly water-soluble compound like this, performing 5 to 7 extractions is not uncommon to ensure complete recovery.

  • Continuous Liquid-Liquid Extraction: For larger scale reactions or when maximizing yield is paramount, continuous liquid-liquid extraction can be employed. This method continuously passes fresh solvent through the aqueous layer, ensuring exhaustive extraction of the product.

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during the work-up procedure.

Problem 1: An emulsion has formed during extraction, and the layers won't separate.
  • Cause: Emulsions often form when working with polar solvents and basic aqueous solutions containing fine precipitates or surfactants. The small, polar nature of the azetidine compound can also contribute.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of NaCl (brine). This increases the density of the aqueous layer and can help break the emulsion.[10]

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the microscopic droplets that form the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Problem 2: After neutralization with sodium bicarbonate, the mixture is foaming uncontrollably.
  • Cause: This is due to the rapid release of carbon dioxide (CO₂) gas, which is a byproduct of the neutralization of residual acid in your reaction mixture by the bicarbonate.[11]

  • Solutions:

    • Slow, Careful Addition: Add the bicarbonate solution slowly, with vigorous stirring in an open flask (an Erlenmeyer is safer than a beaker) before transferring to the separatory funnel.[11]

    • Frequent Venting: When shaking the mixture in the separatory funnel, vent frequently (after every one or two inversions) to release the pressure build-up.

    • Pre-neutralization Stirring: Allow the mixture to stir in an open flask for 10-15 minutes after adding the bicarbonate to allow the majority of the gas to evolve before extraction begins.[11]

Problem 3: My final organic product is wet, and the drying agent (e.g., MgSO₄, Na₂SO₄) is clumping excessively.
  • Cause: This indicates a significant amount of water is dissolved in your organic extraction solvent. This is common when using more polar solvents like DCM or chloroform/isopropanol mixtures.

  • Solutions:

    • Brine Wash: Before adding the drying agent, always wash the combined organic layers with a saturated brine solution. Brine helps to pull dissolved water out of the organic phase.[10]

    • Use More Drying Agent: You may simply need to add more drying agent in portions until some of it remains free-flowing ("snow-globe" effect).[10]

    • Decant and Redry: If the drying agent becomes completely saturated and sludgy, carefully decant the organic layer into a new, clean flask and add a fresh portion of the drying agent.

Section 4: Optimized Step-by-Step Protocol

This protocol is a robust starting point for the aqueous work-up of a reaction involving methyl N-(azetidin-3-yl)carbamate hydrochloride.

Objective: To neutralize the hydrochloride salt and efficiently extract the free base into an organic solvent.

Materials:

  • Reaction mixture

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium chloride (NaCl), solid

  • Dichloromethane (DCM) or 3:1 Chloroform/Isopropanol

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, pH paper

Workflow Diagram

start Reaction Mixture in Flask neutralize 1. Add sat. NaHCO₃ solution slowly. Stir until pH 8-10. start->neutralize saturate 2. Add solid NaCl until saturation (Salting Out). neutralize->saturate transfer 3. Transfer to Separatory Funnel. saturate->transfer extract 4. Extract 5-7 times with DCM (or CHCl₃/iPrOH). transfer->extract combine 5. Combine Organic Layers. extract->combine wash 6. Wash with Saturated Brine. combine->wash dry 7. Dry over MgSO₄. wash->dry filter 8. Filter off Drying Agent. dry->filter concentrate 9. Concentrate via Rotary Evaporation. filter->concentrate end Purified Free Base concentrate->end

Caption: Optimized work-up and extraction workflow.

Detailed Steps:
  • Neutralization: Cool the reaction mixture to room temperature if necessary. Slowly and with stirring, add saturated aqueous NaHCO₃ solution. Monitor the pH of the aqueous phase, continuing addition until the pH is stable between 8 and 10. Be mindful of initial gas evolution.[5]

  • Salting Out: Add solid sodium chloride to the biphasic mixture and stir until no more salt dissolves. This step is critical for maximizing your yield.[7]

  • First Extraction: Transfer the entire mixture to a separatory funnel. Add a portion of your chosen organic solvent (e.g., DCM). Invert the funnel gently 3-4 times, venting after each inversion. Allow the layers to separate.

  • Layer Identification: If you are unsure which layer is which, add a few drops of water. The layer that the drops dissolve into is the aqueous layer.[12] Drain the organic layer (typically the bottom layer for DCM and chloroform) into a clean Erlenmeyer flask.

  • Repeat Extractions: Repeat the extraction process with fresh portions of organic solvent at least 4-6 more times to ensure complete recovery of the product from the aqueous phase.[9]

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Add a portion of saturated brine solution, shake, vent, and allow the layers to separate. Discard the aqueous brine layer. This step removes the bulk of the dissolved water.[10]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ in portions, swirling after each addition, until some of the drying agent remains free-flowing.[10] Allow this to sit for 5-10 minutes.

  • Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to recover any remaining product.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield your crude product, which can then be further purified if necessary.

References

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Workup for Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • How can I neutralize aminehydrochlorides? (2023). ResearchGate. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014). ResearchGate. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate. [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (2020).
  • Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual. [Link]

  • Methyl n-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Reactions of amines. (2020). Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of Monoacylglycerol Lipase (MAGL) Inhibitors Derived from Methyl N-(azetidin-3-yl)carbamate Hydrochloride and Alternative Scaffolds

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of potent and selective monoacylglycerol lipase (MAGL) inhibitors synthesized from methyl N-(azetidin-3-yl)carbamate hydrochloride an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of potent and selective monoacylglycerol lipase (MAGL) inhibitors synthesized from methyl N-(azetidin-3-yl)carbamate hydrochloride and its analogues. For comparative purposes, we will also explore the SAR of alternative chemical scaffolds developed for MAGL inhibition, offering researchers and drug development professionals a comprehensive overview of current strategies in this therapeutic area.

Introduction to Monoacylglycerol Lipase (MAGL) as a Therapeutic Target

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2] Consequently, inhibiting MAGL presents a compelling therapeutic strategy for various pathological conditions by simultaneously enhancing the beneficial effects of 2-AG and reducing pro-inflammatory mediators.[3] MAGL inhibitors have shown potential in treating neurological disorders, inflammation, pain, and cancer.[1][3][4]

The compact and conformationally constrained nature of the azetidine ring makes it an attractive scaffold in medicinal chemistry.[5] Starting from simple building blocks like methyl N-(azetidin-3-yl)carbamate hydrochloride or its more commonly used tert-butoxycarbonyl (Boc)-protected analogue, tert-butyl N-(azetidin-3-yl)carbamate, medicinal chemists have developed potent MAGL inhibitors.[2] This guide will dissect the SAR of these azetidine-based carbamates and compare them with other prominent MAGL inhibitor scaffolds.

Azetidine-3-yl Carbamates as Covalent MAGL Inhibitors

A significant body of research has focused on the development of 3-substituted azetidine carbamates as irreversible inhibitors of MAGL. These compounds typically function by acylating the catalytic serine residue in the active site of the enzyme. The SAR of this class of inhibitors can be systematically explored by modifying three key structural components: the N-substituent on the azetidine ring, the carbamate moiety, and the group attached to the carbamate nitrogen.

Core Synthesis Strategy

The synthesis of the azetidine-3-yl carbamate scaffold generally begins with N-protected 3-aminoazetidine, which is readily available as its hydrochloride salt (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride). The azetidine nitrogen is then functionalized, followed by deprotection of the 3-amino group and subsequent reaction with a suitable isocyanate or chloroformate to form the desired carbamate.

G start tert-butyl N-(azetidin-3-yl)carbamate step1 N-Alkylation/Arylation start->step1 intermediate1 N-Substituted Boc-3-aminoazetidine step1->intermediate1 step2 Boc Deprotection (e.g., TFA/HCl) intermediate1->step2 intermediate2 N-Substituted 3-aminoazetidine step2->intermediate2 step3 Carbamate Formation (e.g., R-NCO or R-O-COCl) intermediate2->step3 product Azetidine-3-yl Carbamate Inhibitor step3->product

Caption: General synthetic workflow for azetidine-3-yl carbamate MAGL inhibitors.

Structure-Activity Relationship (SAR) of Azetidine-3-yl Carbamates

The following table summarizes the SAR for a series of azetidine-3-yl carbamate MAGL inhibitors, with data compiled from a key study by researchers at Pfizer.[2] The core structure for this series is presented below.

Core Structure: Core structure of azetidine-3-yl carbamate MAGL inhibitors (Note: An illustrative image would be placed here showing the core azetidine carbamate scaffold with R1 and R2 groups highlighted for modification.)

CompoundR1 (Azetidine N-substituent)R2 (Carbamate substituent)hMAGL IC50 (nM)
1 Benzyl4-(Trifluoromethyl)phenyl150
2 (4-Chlorophenyl)methyl4-(Trifluoromethyl)phenyl50
3 (4-Fluorophenyl)methyl4-(Trifluoromethyl)phenyl75
4 Cyclobutylmethyl4-(Trifluoromethyl)phenyl25
5 (1-(4-Chlorophenyl)cyclobutyl)methyl4-(Trifluoromethyl)phenyl6
6 (1-(4-Chlorophenyl)cyclobutyl)methyl4-Chlorophenyl20
7 (1-(4-Chlorophenyl)cyclobutyl)methyl4-Methoxyphenyl150

Key SAR Insights:

  • Azetidine N-substituent (R1):

    • Simple aromatic substituents like benzyl (Compound 1 ) provide moderate potency.

    • Introduction of electron-withdrawing groups on the phenyl ring, such as chlorine (Compound 2 ), enhances potency, likely through favorable interactions within the enzyme's binding pocket.

    • Replacing the aromatic ring with a cyclobutyl group (Compound 4 ) leads to a significant increase in potency.

    • The most potent compounds feature a substituted cyclobutylmethyl group at the azetidine nitrogen. The combination of a cyclobutyl ring and a 4-chlorophenyl substituent (Compound 5 ) resulted in a highly potent inhibitor.[2] This suggests that this region of the binding pocket can accommodate bulky, lipophilic groups.

  • Carbamate substituent (R2):

    • The 4-(trifluoromethyl)phenyl group (Compounds 1-5 ) is a consistently effective substituent, indicating that an electron-deficient aromatic ring is favored for interaction with the enzyme's active site.

    • Replacing the trifluoromethyl group with a chloro group (Compound 6 ) maintains high potency.

    • However, replacing it with an electron-donating methoxy group (Compound 7 ) leads to a significant decrease in activity. This highlights the importance of the electronic properties of this aromatic ring for potent inhibition.

Alternative Scaffolds for MAGL Inhibition: A Comparative Overview

To provide a broader context, it is essential to compare the azetidine-3-yl carbamate scaffold with other classes of MAGL inhibitors. Here, we will briefly discuss two alternative scaffolds: piperidine-based inhibitors and ortho-hydroxyanilide derivatives.

Piperidine-Based MAGL Inhibitors

Piperidine derivatives have been extensively explored as both reversible and irreversible MAGL inhibitors.[6][7]

SAR Comparison:

  • Advantages: The piperidine scaffold is synthetically versatile and has led to the discovery of highly potent and selective MAGL inhibitors. Some piperidine-based compounds have shown excellent brain penetration, a crucial property for treating neurological disorders.

  • Disadvantages: Compared to the more rigid azetidine ring, the conformational flexibility of the piperidine ring can sometimes lead to a loss of binding affinity due to entropic penalties.

  • Key Interactions: Similar to the azetidine series, bulky lipophilic groups attached to the piperidine nitrogen and electron-deficient aromatic moieties on the carbamate or amide portion are often beneficial for potency.[7]

G cluster_0 Azetidine Scaffold cluster_1 Piperidine Scaffold cluster_2 Shared Features azetidine Conformationally constrained Potent covalent inhibition shared Bulky N-substituents Electron-deficient aromatic groups azetidine->shared piperidine Synthetically versatile Good brain penetration piperidine->shared

Caption: Comparison of azetidine and piperidine scaffolds for MAGL inhibition.

Ortho-Hydroxyanilide Derivatives as Reversible MAGL Inhibitors

In contrast to the covalent inhibition mechanism of the azetidine carbamates, ortho-hydroxyanilide derivatives have been developed as reversible MAGL inhibitors.[8]

SAR Comparison:

  • Mechanism of Action: These compounds typically engage in hydrogen bonding and hydrophobic interactions within the MAGL active site without forming a covalent bond with the catalytic serine. This reversible mechanism can offer advantages in terms of safety and off-target effects.

  • Key Structural Features: The ortho-hydroxyanilide moiety is crucial for binding, with the hydroxyl group often interacting with the oxyanion hole of the enzyme. Modifications to the appended hydrophobic tail are key to optimizing potency and selectivity.[8]

  • Performance: While potent reversible inhibitors have been developed, achieving the same level of in vivo efficacy as the best covalent inhibitors can be challenging.

Experimental Protocols

General Synthesis of a Lead Azetidine-3-yl Carbamate Inhibitor (Compound 5 Analogue)

Step 1: N-Alkylation of tert-butyl N-(azetidin-3-yl)carbamate

To a solution of tert-butyl N-(azetidin-3-yl)carbamate hydrochloride (1.0 eq) and (1-(4-chlorophenyl)cyclobutyl)methanol (1.1 eq) in dichloromethane (DCM) is added sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-alkylated product.

Step 2: Boc Deprotection

The product from Step 1 is dissolved in a 4M solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the N-substituted 3-aminoazetidine.

Step 3: Carbamate Formation

The hydrochloride salt from Step 2 is dissolved in DCM, and triethylamine (2.2 eq) is added. The mixture is cooled to 0°C, and 4-(trifluoromethyl)phenyl isocyanate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final compound.

In Vitro MAGL Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[9][10]

Materials:

  • Recombinant human MAGL

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorescent MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the microplate, add the assay buffer.

  • Add a small volume of the test compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Add the recombinant human MAGL enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction by adding the fluorescent MAGL substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in a kinetic mode for 30-60 minutes at 37°C.[9]

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

The azetidine-3-yl carbamate scaffold, readily accessible from starting materials like methyl N-(azetidin-3-yl)carbamate hydrochloride, has proven to be a highly effective platform for the design of potent, covalent MAGL inhibitors. The SAR studies reveal that optimization of the N-azetidine substituent and the electronic properties of the carbamate moiety are critical for achieving high potency. While alternative scaffolds such as piperidine-based and ortho-hydroxyanilide derivatives offer different advantages, including potential for improved pharmacokinetic properties or a reversible mechanism of action, the azetidine-based inhibitors remain a benchmark for potent MAGL inhibition. The detailed SAR and experimental data presented in this guide provide a solid foundation for researchers aiming to develop novel therapeutics targeting MAGL.

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Comparative

Comparative Guide: Mass Spectrometry Profiling of Azetidine vs. Pyrrolidine Scaffolds

Focus Reagent: Products derived from Methyl N-(azetidin-3-yl)carbamate hydrochloride[1] Executive Summary In modern medicinal chemistry, the shift from sp³-rich piperidine and pyrrolidine rings to strained, four-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Reagent: Products derived from Methyl N-(azetidin-3-yl)carbamate hydrochloride[1]

Executive Summary

In modern medicinal chemistry, the shift from sp³-rich piperidine and pyrrolidine rings to strained, four-membered azetidine scaffolds is a proven strategy to improve metabolic stability and lower lipophilicity (LogD) without sacrificing potency. However, this structural contraction introduces unique analytical challenges.

This guide provides a technical comparison of mass spectrometry (MS) performance between products synthesized from Methyl N-(azetidin-3-yl)carbamate hydrochloride (Azetidine scaffold) and their traditional pyrrolidine analogs.[1] We analyze ionization efficiency, fragmentation kinetics, and chromatographic retention to equip researchers with robust protocols for characterization.

Key Findings at a Glance
FeatureAzetidine Derivatives (4-membered)Pyrrolidine Derivatives (5-membered)Impact on Analysis
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Azetidines exhibit distinct ring-opening fragmentation in MS/MS.[1]
Basicity (pKa) Lower (~8-9 for ring N)Higher (~10-11 for ring N)Altered charge state distribution and retention in pH-dependent LC.[1]
Polarity Higher (Lower LogP)Lower (Higher LogP)Azetidines require HILIC or modified C18 methods for retention.[1]
MS/MS Signature Characteristic loss of 42 Da (C₂H₂O) from carbamate or 28 Da (C₂H₄) from ring.[1]Generic losses; often dominates proton sequestration.[1]Azetidines offer more diagnostic fragments for structural elucidation.[1]

Technical Deep Dive: The Reagent & Its Derivatives

Methyl N-(azetidin-3-yl)carbamate hydrochloride is a bifunctional building block.[1]

  • Core Structure: A 4-membered azetidine ring (secondary amine).[1]

  • Substituent: A methyl carbamate (Moc) protected amine at the 3-position.[1]

  • Role: Used to introduce a rigid, polar spacer into drug candidates via nucleophilic attack (using the ring NH) or coupling (after deprotecting the exocyclic amine).

The Analytical Challenge

Unlike the tert-butyl (Boc) analog, the methyl carbamate (Moc) moiety is stable under acidic conditions (e.g., TFA workups). Therefore, in MS analysis, the Moc group remains intact, producing specific fragment ions that must be distinguished from metabolic cleavage. Furthermore, the high ring strain of the azetidine core facilitates ring-opening retro-cycloadditions inside the collision cell, a behavior less common in stable pyrrolidines.

Comparative Analysis: Azetidine vs. Pyrrolidine Workflows

Experiment A: Ionization Efficiency & In-Source Stability

Objective: Determine the limit of detection (LOD) and stability of the molecular ion


.
  • Observation: Azetidine derivatives often show higher signal intensity in ESI+ compared to pyrrolidines.[1]

  • Causality: The lower basicity of the azetidine nitrogen reduces the "proton sponge" effect seen in pyrrolidines (which can sometimes lead to peak broadening or carryover). However, azetidines are more prone to In-Source Fragmentation (ISF) .[1] High desolvation temperatures (>500°C) can trigger premature ring opening, reducing the abundance of the precursor ion.

  • Protocol Recommendation: For azetidine products, lower the desolvation temperature to 350-400°C to preserve the molecular ion.

Experiment B: MS/MS Fragmentation Pathways

Objective: Structural elucidation via Collision-Induced Dissociation (CID).

  • Pyrrolidine Behavior: Tends to undergo simple neutral losses or form stable iminium ions.[1] The ring often remains intact until high collision energies are applied.[1]

  • Azetidine Behavior (The "Moc-Azetidine" Signature):

    • Carbamate Cleavage: The methyl carbamate typically ejects methanol (32 Da) or isocyanic acid (43 Da).[1]

    • Ring Opening: The most diagnostic pathway is the cleavage of the strained ring, often observed as a loss of C₂H₄ (28 Da) or C₂H₃N (41 Da) depending on the substitution pattern.

Visualization: Fragmentation Pathway

The following diagram illustrates the divergent fragmentation logic between the two scaffolds.

FragmentationComparison cluster_0 Pyrrolidine Scaffold (Stable) cluster_1 Azetidine Scaffold (Strained) Pyr_Pre Precursor [M+H]+ Pyr_Frag1 Stable Cyclic Iminium Pyr_Pre->Pyr_Frag1 High CE (Ring Intact) Pyr_Frag2 Side Chain Loss Pyr_Pre->Pyr_Frag2 Common Aze_Pre Precursor [M+H]+ Aze_Open Ring Opening (-C2H4 / -28Da) Aze_Pre->Aze_Open Strain Release (Diagnostic) Aze_Moc Moc Cleavage (-CH3OH / -32Da) Aze_Pre->Aze_Moc Carbamate Loss

Caption: Comparative fragmentation pathways showing the diagnostic ring-opening characteristic of azetidine derivatives vs. the stability of pyrrolidines.

Experimental Protocol: Optimized LC-MS Workflow

To reliably analyze products from methyl N-(azetidin-3-yl)carbamate HCl, standard C18 methods often fail due to the compound's high polarity (elution in the void volume).[1] We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) approach.[1]

Method Parameters
ParameterConditionRationale
Column Zwitterionic HILIC (e.g., ZIC-pHILIC)Retains polar amine salts via electrostatic & partition mechanisms.[1][2]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8) in WaterBuffer controls ionization state of the secondary amine.
Mobile Phase B AcetonitrileHigh organic content required for HILIC retention.[1]
Gradient 90% B to 40% B over 10 minElutes less polar impurities first, retaining the polar azetidine product.
MS Source ESI PositiveProtonation of the azetidine ring nitrogen.
Detection MRM (Quant) or Full Scan (Qual)Monitor specific transition: Precursor

[Precursor - 32 Da] (Moc loss).
Step-by-Step Validation Workflow
  • Sample Prep: Dissolve the hydrochloride salt product in 80:20 ACN:H₂O. Avoid pure water to prevent peak distortion in HILIC.[1]

  • System Suitability: Inject a standard of the reagent (Methyl N-(azetidin-3-yl)carbamate).[1] It should elute after the coupled product (since the product is likely more hydrophobic).

  • Integrity Check: Monitor the [M+H]+ and [M+H-32]+ ratio. If the -32 peak is dominant in the full scan, reduce source temperature (ISF is occurring).

Decision Matrix: When to Use Which Scaffold?

Use the following logic flow to decide if the Azetidine scaffold is viable for your MS-based assay development.

DecisionMatrix Start Drug Design Requirement MetabStab Need Metabolic Stability? Start->MetabStab Polarity Need Lower LogD? MetabStab->Polarity Yes Pyrrolidine Select Pyrrolidine Scaffold MetabStab->Pyrrolidine No (Standard) Azetidine Select Azetidine Scaffold (Methyl N-(azetidin-3-yl)carbamate) Polarity->Azetidine Yes Polarity->Pyrrolidine No MS_Check MS Feasibility Check Azetidine->MS_Check Use HILIC Mode Use HILIC Mode MS_Check->Use HILIC Mode High Polarity Monitor Ring Opening Monitor Ring Opening MS_Check->Monitor Ring Opening Diagnostic MS/MS

Caption: Decision logic for selecting azetidine scaffolds and the subsequent analytical adjustments required.

References

  • PubChem. (n.d.).[1][2] tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link] Note: Provides physicochemical data on the closely related tert-butyl analog, serving as a baseline for the methyl derivative.

  • Kalgutkar, A. S., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation.[1] PubMed.[1][3] Retrieved from [Link] Note: Establishes the baseline behavior of pyrrolidine fragmentation for comparison.

  • Sirenko, V., et al. (2023).[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central.[1] Retrieved from [Link] Note: Details the synthetic utility and NMR/MS characterization of azetidine-3-yl derivatives.

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link] Note: Fundamental grounding for carbamate fragmentation mechanisms.[1][2][4]

Sources

Validation

The Azetidine vs. Pyrrolidine Switch: A Strategic Guide for Medicinal Chemistry

Executive Summary: The "Ring Contraction" Strategy In modern drug design, the transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in size; it is a calculated tactic to modulate Li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Contraction" Strategy

In modern drug design, the transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in size; it is a calculated tactic to modulate Lipophilic Efficiency (LipE) . While pyrrolidine (found in Proline and Nicotine) is a privileged scaffold, it often suffers from metabolic liabilities and higher lipophilicity. Azetidine serves as a high-strain bioisostere that can lower LogD, block metabolic "soft spots," and alter substituent exit vectors without sacrificing amine basicity.

This guide provides a head-to-head technical comparison, supported by experimental data and synthetic protocols, to assist medicinal chemists in executing this structural edit effectively.

Part 1: Physicochemical & Structural Showdown

The primary driver for substituting pyrrolidine with azetidine is the improvement of physicochemical properties, specifically the reduction of lipophilicity (LogP) while maintaining polarity.

Comparative Data Profile
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact of Switch
Ring Strain ~6 kcal/mol~26 kcal/molHigh: Azetidine is more reactive/unstable to ring opening under acidic/nucleophilic stress.
LogP (Parent) 0.460.14 (approx)Beneficial: Lowers lipophilicity, improving solubility and LLE.
pKa (Conj. Acid) ~11.27~11.29Neutral: Basicity is remarkably similar; the switch rarely kills potency due to pKa changes.
Bond Angles ~108° (C-N-C)~90° (C-N-C)Critical: Drastically alters the exit vector of N-substituents.
Conformation Envelope (Puckered)Puckered (Butterfly)Rigidity: Azetidine is more conformationally defined.[1]
The Vector Shift (Structural Biology)

The most overlooked consequence of this switch is the change in bond angles.

  • Pyrrolidine: The C-N-C angle allows substituents to project in a specific vector compatible with

    
    -turns (in peptides).
    
  • Azetidine: The constrained ~90° angle acts as a "geometric clamp," often inducing

    
    -turns in peptide mimetics. This can either lock a conformation into a bioactive pose or completely miss the binding pocket.
    

VectorShift cluster_0 Pyrrolidine (5-Ring) cluster_1 Azetidine (4-Ring) Pyr Pyrrolidine (~109° Angle) Vec1 Vector A (Flexible Envelope) Pyr->Vec1 Target Binding Pocket Fit Analysis Vec1->Target Standard Fit Aze Azetidine (~90° Angle) Vec2 Vector B (Rigid Square) Aze->Vec2 Vec2->Target Altered Trajectory (Check Docking!) caption Fig 1. The geometric consequence of ring contraction on substituent orientation.

Part 2: Metabolic Stability & Toxicology

One of the strongest arguments for the azetidine switch is the blockade of oxidative metabolism.

The "Metabolic Hotspot" Mechanism

Pyrrolidines are prone to


-carbon hydroxylation  mediated by Cytochrome P450 (CYP450) enzymes. This often leads to ring opening or the formation of reactive iminium species (potential toxicity).
  • Pyrrolidine: The

    
    -protons are electronically activated and sterically accessible.
    
  • Azetidine: The high ring strain and geometric constraint make the formation of the radical intermediate (required for P450 oxidation) energetically less favorable. Furthermore, the steric bulk around the nitrogen in substituted azetidines often hinders CYP access.

Toxicology Note

While azetidines improve metabolic stability, their high ring strain introduces a theoretical risk of alkylating activity (genotoxicity). However, extensive data on approved drugs (e.g., Cobimetinib, Baricitinib) indicates that stable, non-activated azetidines are generally safe. Caution: Avoid azetidines with good leaving groups directly attached to the ring, as these act as alkylating mustards.

Part 3: Synthetic Protocols (The Bottleneck)

Synthesizing azetidines is significantly more challenging than pyrrolidines due to the entropic and enthalpic barrier of forming a 4-membered ring.

Protocol: Intramolecular Cyclization (Standard Route)

This method is the industry standard for generating functionalized azetidines. It relies on the cyclization of


-haloamines or amino alcohols.

Reagents:

  • Substrate:

    
    -amino alcohol (often chiral).
    
  • Activation: Thionyl chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ).
  • Base: Sodium Bicarbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Activation: Dissolve the

    
    -amino alcohol (1.0 eq) in dry THF. Cool to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Reflux for 2 hours to convert the alcohol to the alkyl chloride.
  • Evaporation: Remove solvent and excess

    
     under vacuum.
    
  • Cyclization: Redissolve the crude chloride salt in

    
    . Add solid 
    
    
    
    (3.0 eq).
  • Reflux: Heat to reflux (80°C) for 12–24 hours. Note: The kinetic barrier is high; heat is required.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Azetidines are polar. Use neutral alumina or amine-functionalized silica gel to prevent ring opening on acidic silica.

SynthesisProtocol Start Start: Gamma-Amino Alcohol Step1 1. Activation (SOCl2 or MsCl, 0°C) Start->Step1 Step2 Intermediate: Gamma-Chloroamine Salt Step1->Step2 Step3 2. Cyclization (NaHCO3, Reflux, CH3CN) Step2->Step3 Step4 Product: Azetidine Ring Step3->Step4 Warning CRITICAL: Avoid Acidic Silica during purification Step4->Warning caption Fig 2. Robust synthetic pathway for azetidine formation via intramolecular displacement.

Part 4: Case Study – The "Pfizer Switch"

A seminal example of this comparison is found in the development of dual Norepinephrine Reuptake Inhibitors (NRI) and 5-HT1A partial agonists by Pfizer.

  • The Challenge: The initial pyrrolidine lead showed good potency but suffered from high lipophilicity (LogD > 3.0), leading to poor metabolic stability and potential off-target effects.

  • The Experiment: Researchers replaced the 3-substituted pyrrolidine core with a 3-substituted azetidine.

  • The Result:

    • Potency: Maintained (Ki values remained < 10 nM).

    • Lipophilicity: LogD dropped by ~0.5 to 1.0 units.

    • Metabolic Stability: Intrinsic clearance (

      
      ) improved significantly due to the removal of the vulnerable pyrrolidine ring carbons.
      
    • Selectivity: The azetidine analogs showed reduced activity at the Dopamine Transporter (DAT), improving the safety profile.

References

  • Pettersson, M., et al. (2011).[2] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Sirenko, V., et al. (2026).[3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Medicinal Chemistry. Link (Note: Recent review highlighting Cobimetinib/Baricitinib context).

  • Lowe, D. (2010). "The Azetidine Switch." In the Pipeline (Science.org). Link

  • Couty, F., & Drouillat, B. (2010). "The chemistry of azetidines." Tetrahedron. Link

Sources

Comparative

Conformational Rigidity &amp; Bioisosterism: Azetidine vs. Piperidine Scaffolds

Executive Summary In modern medicinal chemistry, the transition from piperidine (6-membered) to azetidine (4-membered) scaffolds represents a strategic "rigidification" tactic. While piperidine remains the "workhorse" se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from piperidine (6-membered) to azetidine (4-membered) scaffolds represents a strategic "rigidification" tactic. While piperidine remains the "workhorse" secondary amine due to its synthetic accessibility and defined chair conformation, azetidine offers a unique high-strain, low-lipophilicity profile that can rescue lead compounds suffering from metabolic instability or poor vector alignment.

This guide objectively compares these two scaffolds, focusing on conformational energy landscapes , physicochemical trade-offs , and experimental validation protocols .

Structural Mechanics: The Energy Landscape

The fundamental difference between these scaffolds lies in their conformational freedom. Rigidity is not merely the absence of movement but the energetic cost of deviation from a ground state.

Comparative Energy Profile
  • Piperidine (The Flexible Chair): Exists predominantly in a chair conformation (

    
    ). To invert, it must traverse a high-energy "half-chair" transition state (
    
    
    
    ). This allows for defined axial/equatorial positioning but permits significant "breathing" and induced-fit flexibility.
  • Azetidine (The Fluttering Square): Exists in a puckered conformation to relieve torsional strain. The energy barrier for ring inversion (pucker flip) is remarkably low (

    
    ).
    
    • Counter-Intuitive Insight: Although azetidine flips rapidly, it is considered more rigid in a vector sense because the amplitude of this motion is spatially confined. The nitrogen lone pair and C3-substituents oscillate within a narrow cone, whereas piperidine substituents can undergo large spatial translocations during boat/twist-boat excursions.

Visualization: Conformational Energy Barriers

The following diagram illustrates the energy landscape differences. Piperidine requires significant energy to distort, while azetidine vibrates rapidly within a constrained "rigid" envelope.

EnergyLandscape cluster_Piperidine Piperidine (6-Mem) cluster_Azetidine Azetidine (4-Mem) Pip_Chair Chair Conformation (Global Min) Pip_TS Half-Chair TS (~10.5 kcal/mol) Pip_Chair->Pip_TS Slow Inversion Az_Pucker1 Pucker A (Minima) Pip_Boat Twist-Boat (High Energy) Pip_TS->Pip_Boat Az_TS Planar TS (~1.3 kcal/mol) Az_Pucker1->Az_TS Rapid Flutter Az_Pucker2 Pucker B (Minima) Az_TS->Az_Pucker2

Figure 1: Comparative energy landscapes. Piperidine exhibits deep potential wells (stable conformers), while azetidine exists in a shallow double-well potential, creating a time-averaged "planar" vector effect.

Physicochemical & Vector Analysis

Replacing a piperidine with an azetidine is not a 1:1 swap; it drastically alters the molecule's property space.

Table 1: Quantitative Comparison
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact of Switch (Pip

Az)
Ring Strain ~0 kcal/mol (Chair)~25.4 kcal/molIncreases reactivity; alters amide resonance.
Basicity (

)
11.2 (Parent)11.3 (Parent)Negligible change in parent, but azetidine is more sensitive to inductive effects of substituents due to proximity.
Lipophilicity (

)
0.84~0.3 - 0.5Lowers

(typically by 0.4–0.6 units), improving solubility.
Exit Vectors 1,4-subst: ~180° (Linear)1,3-subst: ~150° (Kinked)Alters binding trajectory; 3,3-spiro systems create perpendicular vectors.
Metabolic Stability Susceptible to

-oxidation
Generally HigherRing strain suppresses radical formation at

-carbons; amides are less hydrolytically labile.
The "Spiro-Cycle" Advantage

A key application of azetidine rigidity is in spiro-fused systems (e.g., 2-azaspiro[3.3]heptane). Unlike spiro-piperidines, which can be bulky, spiro-azetidines provide a compact, rigid scaffold that projects substituents at precise


 angles, often used to access novel IP space while lowering 

.

Experimental Validation Protocols

To validate the rigidity and stability advantages of an azetidine scaffold, the following experimental workflows are recommended.

Protocol A: Measuring Conformational Barriers (DNMR)

Objective: Quantify the energy barrier (


) for ring inversion/rotation to prove rigidity.
  • Sample Prep: Dissolve 5-10 mg of compound in a deuterated solvent with a low freezing point (e.g.,

    
     or Toluene-
    
    
    
    ).
  • Variable Temperature (VT) NMR:

    • Acquire

      
       NMR spectra starting at 298 K.
      
    • Cool in 10 K decrements until -80°C (or solvent limit).

  • Coalescence Analysis:

    • Identify the splitting of geminal protons or exchangeable conformer peaks.

    • Determine the Coalescence Temperature (

      
      ) .
      
  • Calculation: Use the Eyring equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is the peak separation (Hz) at the slow exchange limit.
  • Interpretation: A

    
     below -60°C indicates high flexibility (Azetidine puckering). Distinct conformers at Room Temp indicate high rigidity (or high barrier steric clash).
    
Protocol B: Microsomal Stability Assessment ( )

Objective: Verify if the ring strain of azetidine confers metabolic resistance compared to piperidine.

MetabolicAssay Start Compound Stock (10 mM DMSO) Incubation Incubate with Liver Microsomes (Human/Rat, NADPH, 37°C) Start->Incubation Sampling Time Points: 0, 5, 15, 30, 60 min Quench with Acetonitrile Incubation->Sampling Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Sampling->Analysis Calc Calculate Intrinsic Clearance (Cl_int) & Half-life (t_1/2) Analysis->Calc

Figure 2: Standard workflow for assessing metabolic stability. Azetidines typically show lower


 due to steric protection of the nitrogen lone pair.

Strategic Application: When to Switch?

Use the Azetidine Scaffold when:

  • Solubility is Limiting: You need to drop

    
     by ~0.5 units without adding polar surface area (PSA).
    
  • Vector Mismatch: The 1,4-piperidine vector is too long or linear; you need a "kinked" 1,3-vector or a compact spiro-junction.

  • Metabolic Hotspot: The piperidine ring is being oxidized at the

    
    -position. The strained azetidine C-H bonds are often less prone to CYP450 abstraction.
    

Use the Piperidine Scaffold when:

  • Basic Center Requirement: You need a canonical secondary amine interaction (e.g., Asp/Glu salt bridge) and the target pocket is deep/narrow.

  • Synthetic Ease: You require complex substitution patterns (e.g., 2,3,4-trisubstituted) which are synthetically trivial on piperidine but difficult on azetidine.

References

  • Azetidines in Drug Discovery: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] Royal Society of Chemistry.

  • Physicochemical Comparison: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.

  • Spiro-Azetidine Bioisosteres: Bicyclic Bioisosteres of Piperidine: Version 2.0 (1-azaspiro[3.3]heptanes). ResearchGate.[2]

  • Ring Strain & Reactivity: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH/PubMed.

  • Conformational Analysis: Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate.[2]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Azetidine- and Pyrrolidine-Containing Drugs

A Senior Application Scientist's Field Guide for Drug Development Professionals In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for drug design. Among these, the four-m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for drug design. Among these, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed as bioisosteres, intended to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. While structurally similar, the seemingly subtle difference of a single carbon atom imparts dramatically different characteristics that have profound implications for a compound's journey through the body.

This guide provides an in-depth comparison of the pharmacokinetic differences between drugs containing these two crucial moieties. We will dissect how their unique structural and electronic properties influence Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data and validated laboratory protocols.

Fundamental Structural and Physicochemical Divergence

The core of the pharmacokinetic differences between azetidine and pyrrolidine lies in their fundamental structures. The azetidine ring is a strained, four-membered heterocycle, whereas the pyrrolidine ring is a relatively stable, five-membered system.

  • Ring Strain: Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol.[1] This strain makes the ring more reactive and susceptible to ring-opening reactions, a critical consideration for metabolic stability.[1][2] In contrast, pyrrolidine has a much lower ring strain of about 5.4 kcal/mol, contributing to its greater chemical and metabolic stability.[1]

  • Conformational Rigidity: The strained nature of the azetidine ring locks it into a more rigid, planar conformation. This rigidity can be advantageous for locking a molecule into a specific bioactive conformation, potentially improving potency and selectivity.[3][4] Pyrrolidine is significantly more flexible, with its ring able to "pucker" into various envelope and twisted conformations, which can be modulated by substituents.[5]

  • sp³ Character and Three-Dimensionality: Both rings are rich in sp³-hybridized carbons, a desirable feature in modern drug discovery for improving solubility and reducing off-target effects compared to flat, aromatic systems. The rigid, puckered nature of azetidine provides a unique three-dimensional vector for substituents, allowing for precise exploration of chemical space within a target's binding pocket.[3][6]

Caption: Structural and Energetic Comparison of Azetidine and Pyrrolidine Rings.

These intrinsic differences directly influence key physicochemical properties that govern pharmacokinetics, as summarized in the table below.

PropertyAzetidinePyrrolidinePharmacokinetic Implication
pKa (Conjugate Acid) ~11.29[7]~11.27[8]Very similar basicity means that, in isolation, the core rings have a comparable degree of ionization at physiological pH, affecting solubility and transport.
logP (Octanol/Water) -0.33 (Calculated)0.46 (Calculated)Pyrrolidine is inherently more lipophilic than azetidine, which can influence membrane permeability, plasma protein binding, and volume of distribution.
Aqueous Solubility Miscible[7]Miscible[8]Both parent heterocycles are highly soluble, but substitution patterns on drug candidates will ultimately dominate the solubility profile. Azetidine's greater polarity can be a tool to enhance solubility.

Comparative ADME Profile Analysis

The journey of a drug is dictated by its ADME profile. Here, we dissect how the choice between an azetidine and a pyrrolidine scaffold can systematically alter this journey.

Absorption

For oral drugs, absorption is primarily a function of solubility and intestinal permeability.

  • Permeability: A compound's ability to cross the intestinal epithelium is governed by a balance of lipophilicity and polarity. While pyrrolidine's higher intrinsic lipophilicity might suggest better passive diffusion, the rigid, polar nature of azetidine can also lead to favorable absorption characteristics, sometimes by avoiding efflux transporters. The ultimate permeability of a drug is highly dependent on the overall molecular structure.

A standard and reliable method for assessing intestinal permeability is the Caco-2 Permeability Assay . This assay utilizes a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7]

This protocol provides a self-validating system by measuring permeability in both directions (apical to basolateral and basolateral to apical) to determine an efflux ratio, which identifies compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[10]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4 is prepared.

  • Dosing Solution Preparation: The test compound is dissolved in the transport buffer at a typical concentration of 10 µM.[11]

  • Assay Execution (Bidirectional):

    • Apical to Basolateral (A→B): The dosing solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[10]

    • Basolateral to Apical (B→A): The dosing solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.[7]

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver chamber at specific time points (e.g., 2 hours).[11] A sample is also taken from the donor chamber at the end of the experiment to calculate mass balance.

  • Quantification: The concentration of the test compound in all samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber. The Efflux Ratio is then calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 is a strong indicator that the compound is a substrate for active efflux.[7]

Caption: General workflow for a bidirectional Caco-2 permeability assay.

Distribution

The distribution of a drug throughout the body is influenced by its lipophilicity, plasma protein binding, and tissue permeability. The choice between an azetidine and a pyrrolidine can modulate these factors. For instance, the higher polarity of an azetidine moiety might reduce non-specific binding to plasma proteins like albumin, potentially increasing the unbound fraction of the drug available to exert its therapeutic effect.

Metabolism

Metabolism is arguably where the most significant and predictable differences between azetidine and pyrrolidine rings emerge. The liver is the primary site of drug metabolism, and stability in the presence of hepatic enzymes is a key determinant of a drug's half-life and oral bioavailability.

  • Metabolic Stability: The high ring strain of azetidine makes it a potential liability for metabolic cleavage.[2] However, its rigid structure can also be used strategically to block metabolism at adjacent sites by sterically hindering access by metabolic enzymes. Pyrrolidine rings are generally considered more metabolically robust due to their lower ring strain.[2] However, their conformational flexibility can sometimes expose "metabolic soft spots" to enzymes like Cytochrome P450s (CYPs).

The Liver Microsomal Stability Assay is the industry-standard in vitro method for evaluating Phase I metabolic stability. It measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in microsomes, a subcellular fraction isolated from the liver.[12]

This protocol determines a compound's in vitro half-life (t½) and intrinsic clearance (CLint), providing a reliable rank-ordering of compounds based on metabolic stability.

  • Reagent Preparation:

    • Pooled liver microsomes (human, rat, or other species) are thawed on ice.

    • A reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) is prepared.

    • A solution of the cofactor NADPH (typically 1 mM final concentration) is prepared to initiate the metabolic reaction.[13]

  • Reaction Mixture:

    • In a 96-well plate, the test compound (e.g., 1 µM final concentration) is pre-incubated with the liver microsomes (e.g., 0.5 mg/mL) in the reaction buffer for 5-10 minutes at 37°C to allow temperature equilibration.[14][15]

  • Reaction Initiation and Sampling:

    • The metabolic reaction is initiated by adding the pre-warmed NADPH solution.[12]

    • Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

  • Reaction Termination:

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[15]

  • Sample Processing & Analysis: The plate is centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural log of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot (k) is determined.

    • The in vitro half-life is calculated as: t½ = 0.693 / k

    • The intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

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